molecular formula C8H8F2O B055315 2,3-Difluoroethoxybenzene CAS No. 121219-07-6

2,3-Difluoroethoxybenzene

Cat. No.: B055315
CAS No.: 121219-07-6
M. Wt: 158.14 g/mol
InChI Key: AVOGLGBKOFOSBN-UHFFFAOYSA-N
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Description

2,3-Difluoroethoxybenzene (CAS 121219-07-6) is a fluorinated aromatic ether that serves as a high-value building block in advanced materials and chemical research. With the molecular formula C 8 H 8 F 2 O and a molecular weight of 158.15 g/mol, this compound is characterized by a benzene ring substituted with an ethoxy group and fluorine atoms at the 2 and 3 positions, lending it unique electronic and steric properties. Primary Research Applications: Liquid Crystal Materials (LCMs): This compound is a critical intermediate in the synthesis of fluorinated liquid crystal monomers, which are essential components in the display panels of televisions, smartphones, and other digital devices . The ethoxy and fluorine substituents help fine-tune the physicochemical properties of liquid crystals, such as their viscosity, resistivity, and dielectric anisotropy, contributing to faster response speeds and improved display performance. Pharmaceutical Intermediates: It is used in organic synthesis as a precursor for the development of active pharmaceutical ingredients (APIs) and other biologically active molecules, where the incorporation of fluorine can alter metabolic stability and bioavailability. Organic Synthesis & Method Development: The molecule is a versatile scaffold for further functionalization, including through Grignard reactions, metal-catalyzed cross-couplings, and other transformations to create more complex fluorinated structures . Handling and Safety: This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should consult the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethoxy-2,3-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8F2O/c1-2-11-7-5-3-4-6(9)8(7)10/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVOGLGBKOFOSBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40382357
Record name 1-Ethoxy-2,3-Difluorobenzene
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Molecular Weight

158.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

121219-07-6
Record name 1-Ethoxy-2,3-difluorobenzene
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Record name 1-Ethoxy-2,3-difluorobenzene
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Record name 1-Ethoxy-2,3-Difluorobenzene
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Record name 1-ethoxy-2,3-difluorobenzene
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Record name Benzene, 1-ethoxy-2,3-difluoro
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2,3-Difluoroethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluoroethoxybenzene is a fluorinated aromatic ether that serves as a valuable intermediate in various fields of chemical synthesis. Its structural characteristics, notably the presence of two fluorine atoms on the benzene ring, impart unique electronic properties that are of significant interest in the development of novel pharmaceutical molecules and liquid crystal materials.[1][2] The fluorine substituents can influence metabolic stability, binding affinity, and lipophilicity, making this compound a key building block in medicinal chemistry. This guide provides a comprehensive overview of the known physicochemical properties of this compound, supported by available data and generalized experimental protocols.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that some variation exists in the reported values across different commercial suppliers and databases. This variability can be attributed to differences in measurement conditions and sample purity.

PropertyValue
Molecular Formula C₈H₈F₂O
Molecular Weight 158.15 g/mol [1][2][3]
CAS Number 121219-07-6[1][2][3][4][5]
Appearance Clear colorless to light yellow liquid[1][2]
Boiling Point 167.6 - 178 °C[1][3][4][5]
Melting Point Data not available
Density 1.143 - 1.18 g/cm³[1][2][3][5]
Refractive Index 1.455 - 1.471[1][2][3][6]
Solubility Water: 254 mg/L at 20°C[1], 0.361 mg/mLSoluble in common organic solvents.[7][8]
Vapor Pressure 2.23 mmHg at 25°C[3][9], 4.13 hPa at 20°C[1]
Flash Point 61.3 - 70.5 °C[1][3][4]
LogP (Octanol-Water Partition Coefficient) 2.36 - 2.82[1][3]

Experimental Protocols

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid. For a compound like this compound, the boiling point can be determined using standard laboratory techniques such as distillation or by using a capillary method (Thiele tube).

Distillation Method:

  • A small quantity of the sample is placed in a round-bottom flask.

  • A distillation apparatus is assembled with a condenser and a collection flask. A thermometer is positioned so that the bulb is just below the side arm leading to the condenser.

  • The flask is gently heated.

  • The temperature is recorded when the liquid is boiling and a stable temperature is observed on the thermometer as the vapor condenses and is collected. This stable temperature is the boiling point at the recorded atmospheric pressure.

Determination of Density

Density is the mass per unit volume of a substance.

  • A pycnometer (a small, calibrated glass flask) is accurately weighed when empty.

  • It is then filled with the liquid sample, ensuring no air bubbles are present.

  • The filled pycnometer is weighed again.

  • The volume of the pycnometer is known, and the mass of the liquid is determined by subtraction.

  • The density is calculated by dividing the mass of the liquid by the volume of the pycnometer. The temperature at which the measurement is made should be recorded.

Measurement of Refractive Index

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when entering the liquid.

  • A few drops of the sample are placed on the prism of a calibrated refractometer.

  • The prism is closed, and the light source is switched on.

  • The user looks through the eyepiece and adjusts the controls until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

  • The refractive index is read from the scale. The temperature should be maintained at a constant value (commonly 20°C) as the refractive index is temperature-dependent.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see signals for the aromatic protons, the methylene (-OCH₂-), and the methyl (-CH₃) protons of the ethoxy group. The aromatic signals would be split due to coupling with each other and with the fluorine atoms.

    • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule. The carbons attached to fluorine will show characteristic splitting (C-F coupling).

    • ¹⁹F NMR: This is a crucial technique for fluorinated compounds, providing direct information about the chemical environment of the fluorine atoms.

    General Protocol:

    • A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃).[10]

    • A small amount of a reference standard (e.g., tetramethylsilane, TMS) may be added.

    • The solution is transferred to an NMR tube.

    • The NMR spectrum is acquired using an NMR spectrometer.[10]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands would be expected for:

    • C-H stretching of the aromatic ring and the alkyl chain.[11][12]

    • C=C stretching of the aromatic ring.[11][12]

    • C-O stretching of the ether linkage.[11][12]

    • C-F stretching.

    General Protocol:

    • A drop of the liquid sample is placed between two salt plates (e.g., KBr or NaCl) to form a thin film.[13]

    • The plates are placed in the sample holder of an IR spectrometer.

    • The IR spectrum is recorded.[13]

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M+) would be expected at an m/z value corresponding to its molecular weight (158.15). The fragmentation pattern would likely show the loss of the ethyl group or other characteristic fragments.

    General Protocol (GC-MS):

    • A dilute solution of the sample is prepared in a volatile solvent.

    • The solution is injected into a gas chromatograph (GC) to separate it from any impurities.

    • The separated compound then enters the mass spectrometer, where it is ionized (e.g., by electron impact).

    • The resulting ions are separated by their mass-to-charge ratio and detected.

Logical Workflow Visualization

As no specific experimental workflows for this compound were found, the following diagram illustrates a generalized workflow for the synthesis and characterization of a difluoroaromatic ether, which is applicable to the target compound.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_characterization Characterization Stage start Start: 2,3-Difluorophenol + Ethylating Agent reaction Williamson Ether Synthesis (e.g., in Acetone with K₂CO₃) start->reaction workup Reaction Work-up (Filtration, Extraction) reaction->workup drying Drying of Organic Layer (e.g., over Na₂SO₄) workup->drying evaporation Solvent Evaporation drying->evaporation distillation Fractional Distillation under Reduced Pressure evaporation->distillation gcms Purity & MW Confirmation (GC-MS) distillation->gcms nmr Structural Elucidation (¹H, ¹³C, ¹⁹F NMR) distillation->nmr ir Functional Group Analysis (FT-IR) distillation->ir final_product Pure this compound

A generalized workflow for the synthesis and characterization of this compound.

Safety and Handling

This compound is classified as a combustible liquid that is harmful if swallowed and harmful to aquatic life with long-lasting effects.[6] Handling should be performed in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety goggles. It should be stored in a cool, dry place away from oxidizing agents and open flames.[5] The compound is stable under recommended storage conditions.[1]

References

"2,3-Difluoroethoxybenzene" CAS number and identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Topic: 2,3-Difluoroethoxybenzene: CAS Number, Identification, Synthesis, and Properties

This technical guide provides a comprehensive overview of this compound, a fluorinated aromatic compound of increasing interest in the fields of medicinal chemistry and materials science. This document details its identification, key physical and chemical properties, a proposed synthetic route with a detailed experimental protocol, and a summary of its safety profile.

Identification and Physical Properties

This compound is a colorless to light yellow liquid. Its primary identifiers and key physical properties are summarized in the tables below for easy reference.

Table 1: Compound Identification

IdentifierValue
Chemical Name This compound
Synonyms 1-Ethoxy-2,3-difluorobenzene, 2,3-Difluorophenetole
CAS Number 121219-07-6[1]
Molecular Formula C₈H₈F₂O[1]
Molecular Weight 158.15 g/mol [1]
InChI Key CWFHFRGXRYOTGR-UHFFFAOYSA-N

Table 2: Physical and Chemical Properties

PropertyValue
Physical State Clear liquid[1]
Boiling Point 178 °C
Density 1.178 g/cm³
Refractive Index 1.4670 - 1.4710
Flash Point 70.5 °C
Storage Temperature Room Temperature

Synthesis of this compound

The most logical and widely applicable method for the synthesis of this compound is the Williamson ether synthesis.[2][3][4] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the synthesis proceeds by the deprotonation of 2,3-difluorophenol to form the corresponding phenoxide, which then acts as a nucleophile to attack an ethylating agent such as ethyl iodide or ethyl bromide.

Proposed Experimental Protocol: Williamson Ether Synthesis

This protocol describes the synthesis of this compound from 2,3-difluorophenol and ethyl iodide.

Materials:

  • 2,3-Difluorophenol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethyl iodide (C₂H₅I)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Phenoxide Formation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-difluorophenol in anhydrous DMF. To this solution, add one equivalent of a strong base, such as sodium hydroxide, portion-wise. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium 2,3-difluorophenoxide.

  • Ethylation: To the solution of the phenoxide, add 1.1 equivalents of ethyl iodide dropwise at room temperature. After the addition is complete, heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer three times with diethyl ether.

  • Purification: Combine the organic extracts and wash them with water and then with brine to remove any remaining DMF and salts. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Product: The crude product can be further purified by vacuum distillation to yield pure this compound.

Synthesis Workflow

G cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products 2_3_Difluorophenol 2,3-Difluorophenol Deprotonation Deprotonation in DMF 2_3_Difluorophenol->Deprotonation Base Base (e.g., NaOH) Base->Deprotonation Ethyl_Iodide Ethyl Iodide SN2_Reaction SN2 Reaction Ethyl_Iodide->SN2_Reaction Deprotonation->SN2_Reaction Sodium 2,3-Difluorophenoxide 2_3_Difluoroethoxybenzene This compound SN2_Reaction->2_3_Difluoroethoxybenzene G Molecular_Formula Molecular Formula (C₈H₈F₂O) Molecular_Weight Molecular Weight (158.15) Molecular_Formula->Molecular_Weight Structure Proposed Structure (this compound) Molecular_Formula->Structure Spectroscopic_Data Spectroscopic Data (NMR, IR, MS) Structure->Spectroscopic_Data Chemical_Reactivity Chemical Reactivity (e.g., Synthesis) Structure->Chemical_Reactivity Final_Identification Confirmed Identity Spectroscopic_Data->Final_Identification Physical_Properties Physical Properties (BP, Density, etc.) Physical_Properties->Final_Identification Chemical_Reactivity->Final_Identification

References

An In-depth Technical Guide to the Solubility and Stability of 2,3-Difluoroethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 2,3-Difluoroethoxybenzene (CAS No. 121219-07-6). Due to the limited availability of specific experimental data for this compound, this guide also includes information on closely related analogues, namely 1,2-difluorobenzene and phenetole, to provide a more complete predictive profile. Standardized experimental protocols for determining these key physicochemical properties are also detailed to assist researchers in generating further data.

Core Properties of this compound

This compound is a clear, colorless liquid utilized as a synthetic intermediate in the pharmaceutical and liquid crystal material industries.[1] Structurally, it is an aromatic ether with two fluorine atoms on the benzene ring, a feature that significantly influences its physicochemical properties.

Physicochemical and Solubility Data

The following table summarizes the available quantitative data for this compound and its structural analogues, 1,2-difluorobenzene and phenetole. The inclusion of data for these analogues allows for informed predictions regarding the behavior of this compound in various solvent systems.

PropertyThis compound1,2-DifluorobenzenePhenetole (Ethoxybenzene)
Molecular Formula C₈H₈F₂OC₆H₄F₂C₈H₁₀O
Molecular Weight 158.15 g/mol 114.09 g/mol 122.16 g/mol
Boiling Point 178 °C92 °C[2][3]169-170 °C[4][5]
Melting Point --34 °C[2][3]-30 °C[4][5]
Density 1.1784 g/mL1.158 g/mL at 25 °C[2][3]0.967 g/mL at 20 °C/4 °C[1]
Water Solubility 254 mg/L at 20 °CInsoluble/Not miscible[3][6]Insoluble[4][5]
Solubility in Organic Solvents -Soluble in ethanol, acetone, diethyl ether, chloroform, methanol[3][6]Soluble in ethanol, ether, carbon tetrachloride[1]
LogP (o/w) 2.82 at 23 °C-2.51[1]
Vapor Pressure 4.13 hPa at 20 °C-1.56 mm Hg[1]
Refractive Index 1.4670-1.47101.443 at 20 °C[2][3]1.5076 at 20 °C[1]
Flash Point 70.5 °C2.2 °C[2]63 °C (closed cup)[1]

Stability Profile

This compound is reported to be stable under recommended storage temperatures and pressures.[1] However, it is incompatible with strong oxidizing agents.[1] The presence of the strong carbon-fluorine bond generally imparts enhanced thermal and chemical stability to fluorinated aromatic compounds.

Thermal Stability
Hydrolytic Stability

The ether linkage in aromatic ethers is generally stable to hydrolysis under neutral and basic conditions. Acid-catalyzed hydrolysis can occur under more forcing conditions. Given the general stability of similar compounds, this compound is expected to be hydrolytically stable under typical environmental and physiological pH conditions.

Photostability

Specific photostability data for this compound is not available. However, aromatic compounds can be susceptible to photodegradation. A study on the photochemical generation of 1,2-difluorobenzene suggests that fluorinated benzene derivatives can undergo photochemical reactions.[10][11]

Experimental Protocols

To obtain definitive data on the solubility and stability of this compound, the following experimental protocols are recommended.

Solubility Determination

A standard method for determining the solubility of a compound in various solvents involves the shake-flask method.

Solubility_Determination_Workflow A Weigh a known amount of This compound B Add to a known volume of solvent (e.g., water, ethanol, acetone) A->B C Equilibrate at a constant temperature with agitation (e.g., shaking, stirring) B->C D Allow phases to separate C->D E Withdraw an aliquot of the saturated solution D->E F Analyze the concentration of the compound in the aliquot (e.g., by HPLC, GC, UV-Vis) E->F G Calculate solubility (e.g., in mg/L or mol/L) F->G

Workflow for Solubility Determination.
Thermal Stability Assessment (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard techniques to evaluate thermal stability.

Thermal_Stability_Workflow A Place a small, known mass of This compound into a TGA or DSC pan B Heat the sample at a controlled rate under a specific atmosphere (e.g., nitrogen for inert, air for oxidative) A->B C Monitor mass loss (TGA) or heat flow (DSC) as a function of temperature B->C D Determine onset temperature of decomposition (TGA) or exothermic/ endothermic events (DSC) C->D E Analyze gaseous decomposition products if coupled with MS or FTIR D->E

Workflow for Thermal Stability Assessment.
Hydrolytic Stability Testing (OECD 111)

The OECD Guideline 111 provides a tiered approach to assess hydrolysis as a function of pH.

Hydrolytic_Stability_Workflow A Prepare sterile aqueous buffer solutions at pH 4, 7, and 9 B Add a known concentration of This compound to each buffer A->B C Incubate samples in the dark at a constant temperature B->C D Withdraw aliquots at specific time intervals C->D E Analyze the concentration of the parent compound and any degradation products D->E F Calculate the rate of hydrolysis and the half-life at each pH E->F

Workflow for Hydrolytic Stability Testing.
Photostability Testing (ICH Q1B)

The ICH Q1B guideline details the requirements for photostability testing of new drug substances and products.

Photostability_Workflow A Prepare samples of this compound (neat and/or in solution) B Expose samples to a light source (e.g., xenon lamp, UV lamp) providing a specified illumination A->B C Simultaneously, protect control samples from light (dark control) A->C D Monitor for physical changes and assay the samples at various time points B->D C->D E Analyze for degradation products D->E F Determine the extent of photodegradation E->F

Workflow for Photostability Testing.

Conclusion

This compound is a stable liquid with limited water solubility. The presence of fluorine atoms on the aromatic ring is expected to enhance its overall stability compared to its non-fluorinated analogue, phenetole. While specific quantitative data on its solubility in a range of organic solvents and its detailed stability profile are lacking in the public domain, this guide provides a solid foundation based on available data and the properties of analogous compounds. For definitive characterization, the experimental protocols outlined herein should be followed to generate empirical data crucial for its application in research and development.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of Anisole (Methoxybenzene)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Anisole is an aromatic ether that serves as a fundamental model for understanding the conformational preferences of alkoxy groups attached to a phenyl ring. The primary conformational variable in anisole is the torsion or dihedral angle defined by the C-O-C-C plane, which governs the orientation of the methyl group relative to the benzene ring. This orientation has significant implications for the molecule's electronic properties, dipole moment, and reactivity. High-resolution spectroscopic techniques, particularly microwave spectroscopy, combined with quantum chemical calculations, have provided a detailed picture of its structural landscape.

Molecular Structure and Conformational Analysis

The conformation of anisole is determined by the potential energy surface as a function of the dihedral angle τ (Cring–Cring–O–Cmethyl). Computational studies and experimental data from microwave and electron diffraction studies confirm that anisole possesses a planar heavy-atom skeleton (Cs symmetry), with the methyl group lying in the plane of the benzene ring.

The two key planar conformations are:

  • Syn-periplanar (cis): The methyl group is oriented towards the ring.

  • Anti-periplanar (trans): The methyl group is oriented away from the ring.

Experimental evidence from rotational spectroscopy has definitively shown that the planar, syn-periplanar conformation is the global minimum on the potential energy surface. The stability of this planar structure is attributed to favorable electronic interactions, including conjugation between the oxygen lone pair electrons and the aromatic π-system.

Potential Energy Surface

The potential energy surface for the internal rotation of the methyl group in anisole has been characterized computationally. The planar conformation represents the energy minimum. The transition state for rotation of the methyl group out of the benzene plane involves a perpendicular orientation (dihedral angle of 90°). The energy barrier to this internal rotation provides insight into the rigidity of the planar structure.

Quantitative Data

Data derived from high-resolution microwave spectroscopy provides precise information on the rotational constants, which are inversely related to the moments of inertia of the molecule. These constants are instrumental in determining the exact molecular geometry.

Table of Rotational Constants

The following table summarizes the experimentally determined rotational constants for the ground vibrational state of the primary isotopologue of anisole.

ParameterValue (MHz)Reference
Rotational Constants
A5028.9[1][2]
B1569.4[1][2]
C1205.7[1][2]

These constants correspond to a planar structure and are used to fit the observed rotational transitions to high precision.

Table of Dipole Moment Components

Stark effect measurements within a microwave spectrometer allow for the determination of the molecular electric dipole moment and its components along the principal inertial axes.

ParameterValue (Debye)Reference
Dipole Moment Components
μa
μb
Total Dipole Moment 1.2623 [1][2]

The presence of both a- and b-type dipole components confirms the Cs symmetry of the molecule.

Experimental Protocols: Pulsed-Jet Fourier Transform Microwave (FTMW) Spectroscopy

Microwave spectroscopy is a highly powerful technique for the unambiguous determination of molecular structure and conformation in the gas phase.[3] It measures the transitions between quantized rotational energy levels of a molecule.[4]

Methodology

1. Sample Preparation and Introduction:

  • A sample of anisole is typically seeded at a low concentration (e.g., 1%) into a carrier gas, such as a mixture of argon and helium.[1][2]

  • This gas mixture is held at a high pressure (e.g., 2-3 atm).[5]

2. Supersonic Expansion:

  • The gas mixture is expanded through a pulsed nozzle into a high-vacuum chamber.

  • This supersonic expansion cools the molecules to rotational temperatures of only a few Kelvin. This cooling process simplifies the complex rotational spectrum by collapsing the population into the lowest rotational energy levels.

3. Microwave Excitation:

  • The cooled molecules in the jet are irradiated with a short, high-power pulse of microwave radiation.

  • If the frequency of the radiation matches a rotational transition, the molecules are coherently excited into a superposition of rotational states, creating a macroscopic polarization.

4. Signal Detection and Analysis:

  • After the microwave pulse, the molecules undergo free induction decay (FID), emitting a faint microwave signal at the frequencies of their rotational transitions.

  • This FID signal is detected by a sensitive receiver and recorded as a function of time.

  • The time-domain signal is then converted into a frequency-domain spectrum via a Fourier transform. The resulting spectrum consists of sharp, well-resolved lines corresponding to specific rotational transitions.[6]

5. Structural Determination:

  • The frequencies of these transitions are measured with very high accuracy (often to within a few kHz).

  • These frequencies are then fitted using a quantum mechanical Hamiltonian to determine the molecule's rotational constants (A, B, C).[1]

  • By measuring the spectra of different isotopic species (e.g., ¹³C isotopologues), the positions of individual atoms can be determined with high precision, allowing for a complete and unambiguous structural determination.[3]

Logical and Experimental Workflow Visualization

The following diagram illustrates the typical workflow for a comprehensive conformational analysis of a molecule like anisole, combining computational chemistry and microwave spectroscopy.

G cluster_comp Computational Analysis cluster_exp Experimental Verification cluster_final Final Structure Determination comp_start Initial Structure Generation pes_scan Potential Energy Surface (PES) Scan (e.g., Dihedral Angle Scan) comp_start->pes_scan min_opt Optimization of Minima pes_scan->min_opt freq_calc Frequency Calculation (Confirm Minima) min_opt->freq_calc rot_const Predict Rotational Constants & Dipole Moments freq_calc->rot_const spec_assign Spectral Assignment rot_const->spec_assign Guide Assignment compare Compare Experimental & Predicted Constants rot_const->compare exp_setup Microwave Spectroscopy (Pulsed-Jet FTMW) spec_acq Spectrum Acquisition exp_setup->spec_acq spec_acq->spec_assign fit_const Fit Spectrum to Hamiltonian spec_assign->fit_const exp_const Determine Experimental Rotational Constants fit_const->exp_const exp_const->compare structure Unambiguous Conformer Identification & Structure compare->structure

Caption: Workflow for Conformational Analysis.

References

The Strategic Utility of 2,3-Difluoroethoxybenzene in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Difluoroethoxybenzene has emerged as a valuable and versatile building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. The strategic incorporation of the 2,3-difluoroethoxy moiety can significantly enhance the metabolic stability, lipophilicity, and target-binding affinity of drug candidates.[1] This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential research applications of this compound. Detailed experimental protocols for its synthesis and characterization are presented, alongside a discussion of its prospective role in the development of novel therapeutic agents.

Introduction

The introduction of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry for optimizing drug-like properties.[1] The unique electronic properties and small size of fluorine can lead to profound effects on a molecule's conformation, pKa, and metabolic stability. This compound serves as a key intermediate, providing a readily accessible source of the difluoroethoxy functional group for incorporation into a variety of molecular scaffolds.[1] Its use as a precursor facilitates the creation of novel drug candidates with potentially improved efficacy and pharmacokinetic profiles.[1]

Physicochemical Properties

This compound is a clear, colorless liquid that is stable under standard temperature and pressure.[2] It is important to note its reactivity with strong oxidizing agents.[2] A summary of its key physical and chemical properties is provided in Table 1.

PropertyValueReference(s)
CAS Number 121219-07-6[2]
Molecular Formula C₈H₈F₂O[3]
Molecular Weight 158.15 g/mol [3]
Appearance Colorless clear liquid[2][4]
Boiling Point 178 °C[4]
Density 1.1784 g/cm³[4]
Purity ≥99.0%[1]
Storage Room Temperature[3]

Synthesis and Characterization

The most common and practical laboratory synthesis of this compound is achieved via the Williamson ether synthesis. This method involves the reaction of 2,3-difluorophenol with an ethylating agent, such as ethyl iodide, in the presence of a base.

Experimental Protocol: Williamson Ether Synthesis of this compound

Materials:

  • 2,3-Difluorophenol

  • Ethyl iodide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 2,3-difluorophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

  • To this suspension, add ethyl iodide (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the solid potassium carbonate.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.

Characterization Data
Technique Expected Data
¹H NMR Signals corresponding to the ethoxy group (a triplet for the methyl protons and a quartet for the methylene protons) and complex multiplets for the aromatic protons, showing coupling to fluorine.
¹³C NMR Resonances for the two carbons of the ethoxy group and four distinct signals for the aromatic carbons, with characteristic C-F coupling patterns.
Mass Spectrometry (EI) A molecular ion peak (M⁺) at m/z = 158, with fragmentation patterns corresponding to the loss of the ethyl group and other fragments of the difluorophenoxy moiety.

Potential Research Applications in Drug Discovery

The this compound moiety can be incorporated into various molecular scaffolds to modulate their biological activity. While specific drugs containing this exact group are not yet prevalent in the market, the principles of its application can be inferred from the broader use of fluorinated ethers in medicinal chemistry. The introduction of this group can influence a molecule's interaction with biological targets and its metabolic fate.

General Workflow for Investigating Derivatives

A general workflow for the synthesis and evaluation of new drug candidates derived from this compound is outlined below. This process begins with the synthesis of a derivative and proceeds through various stages of biological testing to identify lead compounds.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization A This compound Derivative Synthesis B Purification (e.g., Chromatography) A->B C Structural Characterization (NMR, MS) B->C D In Vitro Assays (e.g., Enzyme Inhibition, Receptor Binding) C->D E Cell-Based Assays (e.g., Cytotoxicity, Target Engagement) D->E F Structure-Activity Relationship (SAR) Studies E->F G ADME/Tox Profiling F->G H In Vivo Efficacy Studies G->H

Figure 1: General workflow for the development of drug candidates.

Hypothetical Signaling Pathway Modulation

While no specific signaling pathways have been definitively linked to compounds solely characterized by the this compound group, we can conceptualize how such a molecule might interact with a hypothetical pathway. For instance, a derivative could be designed to inhibit a protein kinase involved in a disease-relevant signaling cascade. The difluoroethoxy moiety could be positioned to interact with a specific hydrophobic pocket in the kinase's active site, potentially enhancing binding affinity and selectivity.

G Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Derivative This compound Derivative Derivative->Kinase_A

Figure 2: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. Its utility stems from the advantageous properties conferred by the difluoroethoxy group. While the full potential of this building block is still being explored, the synthetic methodologies and characterization frameworks presented in this guide provide a solid foundation for researchers to incorporate this promising moiety into novel molecular designs. Future research focused on the synthesis and biological evaluation of a wider range of this compound derivatives is warranted to fully elucidate its potential in drug discovery.

References

An In-depth Technical Guide to the Safety and Handling of 2,3-Difluoroethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 2,3-Difluoroethoxybenzene (CAS No. 121219-07-6). The information herein is compiled from various safety data sheets and general best practices for handling fluorinated aromatic ethers. This document is intended to supplement, not replace, institutional safety protocols and professional judgment.

Chemical Identification and Physical Properties

This compound is a fluorinated aromatic ether. While comprehensive, peer-reviewed data on its physical and chemical properties are limited, the following table summarizes the available information from supplier safety data sheets. It is important to note that some values are listed as "not available" and inconsistencies may exist between different sources.

PropertyValueSource(s)
Molecular Formula C₈H₈F₂O[1]
Molecular Weight 158.15 g/mol [1]
Appearance Colorless to yellow liquid or low melting point solid[1]
CAS Number 121219-07-6[1]
IUPAC Name 1-ethoxy-2,3-difluorobenzene[1]
Density 1.17 g/cm³[1]
Refractive Index 1.46[1]
Boiling Point Not available[1]
Melting Point Not available[1]
Flash Point Not available[1]
Solubility Not available[1]
Stability Stable under recommended storage conditions[1]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The GHS classification is summarized below.

Hazard ClassCategoryHazard StatementPictogram
Acute Toxicity, Oral4H302: Harmful if swallowedGHS07 (Exclamation Mark)
Skin Corrosion/Irritation2H315: Causes skin irritationGHS07 (Exclamation Mark)
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritationGHS07 (Exclamation Mark)
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritationGHS07 (Exclamation Mark)
Hazardous to the Aquatic Environment, Long-Term Hazard3H412: Harmful to aquatic life with long lasting effectsNone
Flammable Liquids4H227: Combustible liquidNone

Signal Word: Warning[1]

Hazard Statements:

  • H227: Combustible liquid.[1]

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • H412: Harmful to aquatic life with long lasting effects.[1]

Precautionary Statements:

  • Prevention: P210, P261, P264, P270, P271, P273, P280[1]

  • Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362[1]

  • Storage: P403+P233, P405[1]

  • Disposal: P501[1]

Toxicological Information

Potential Routes of Exposure: Inhalation, ingestion, skin contact, and eye contact.[1]

Symptoms of Exposure:

  • Skin contact: May cause inflammation, itching, scaling, reddening, or blistering.[1]

  • Eye contact: May cause redness, pain, and severe eye damage.[1]

  • Inhalation: May cause irritation of the lungs and respiratory system.[1]

  • Ingestion: Harmful if swallowed.[1]

Due to the presence of fluorine, hazardous decomposition products may include hydrogen fluoride.[1]

Experimental Protocols: Safe Handling Workflow

The following section outlines a conceptual workflow for handling this compound in a laboratory setting. This is a generalized protocol and must be adapted to specific experimental conditions and institutional safety guidelines.

Risk Assessment and Preparation

A thorough risk assessment should be conducted before any experiment involving this compound. This includes reviewing the Safety Data Sheet (SDS), identifying potential hazards, and establishing control measures.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Experiment Phase RA Conduct Risk Assessment SDS Review Safety Data Sheet RA->SDS PPE Select Appropriate PPE RA->PPE Eng_Controls Verify Engineering Controls (Fume Hood) RA->Eng_Controls Spill_Kit Prepare Spill Kit RA->Spill_Kit Transport Transport Chemical in Secondary Containment Work_in_Hood Work in a Certified Chemical Fume Hood Transport->Work_in_Hood Decontaminate Decontaminate Glassware and Surfaces Dispense Dispense with Care (Avoid Splashing) Work_in_Hood->Dispense Reaction Perform Experiment Dispense->Reaction Monitor Monitor for Spills or Leaks Reaction->Monitor Waste_Disposal Dispose of Waste in Designated Containers Decontaminate->Waste_Disposal Store Store Unused Chemical Properly Waste_Disposal->Store Wash Wash Hands Thoroughly Store->Wash

Figure 1: Conceptual workflow for the safe handling of this compound.
Personal Protective Equipment (PPE)

The following PPE should be worn when handling this compound:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Consult glove manufacturer's compatibility data.

  • Body Protection: A laboratory coat, long pants, and closed-toe shoes.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge should be used.

Engineering Controls

All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. An eyewash station and safety shower must be readily accessible.

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1] Keep away from heat, sparks, and open flames.

Spill and Emergency Procedures

In case of a spill, evacuate the area and prevent further leakage if it is safe to do so. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Do not allow the chemical to enter drains.[2]

First Aid Measures
  • In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Logical Relationships in Hazard Mitigation

The following diagram illustrates the logical relationship between hazard identification, risk assessment, and the implementation of control measures to ensure safe handling of this compound.

cluster_hazard_id Hazard Identification cluster_risk_assessment Risk Assessment cluster_controls Control Measures cluster_outcome Desired Outcome H_Chem Chemical Hazards (Toxic, Irritant, Combustible) RA Evaluate Likelihood and Severity of Exposure H_Chem->RA H_Phys Physical Hazards (Spills, Splashes) H_Phys->RA Eng_Ctrl Engineering Controls (Fume Hood, Ventilation) RA->Eng_Ctrl Admin_Ctrl Administrative Controls (SOPs, Training) RA->Admin_Ctrl PPE_Ctrl Personal Protective Equipment (Gloves, Goggles, Lab Coat) RA->PPE_Ctrl Safe_Handling Safe Handling and Minimized Exposure Eng_Ctrl->Safe_Handling Admin_Ctrl->Safe_Handling PPE_Ctrl->Safe_Handling

Figure 2: Hazard mitigation flowchart for this compound.

Potential Routes of Exposure and Physiological Response

The following diagram illustrates the potential routes of exposure to this compound and the immediate physiological responses as indicated by its hazard classification.

cluster_source Source cluster_routes Routes of Exposure cluster_effects Immediate Physiological Effects Source This compound Inhalation Inhalation Source->Inhalation Ingestion Ingestion Source->Ingestion Dermal Dermal Contact Source->Dermal Ocular Ocular Contact Source->Ocular Resp_Irrit Respiratory Tract Irritation Inhalation->Resp_Irrit Toxicity Systemic Toxicity (Harmful) Ingestion->Toxicity Skin_Irrit Skin Irritation Dermal->Skin_Irrit Eye_Irrit Serious Eye Irritation Ocular->Eye_Irrit

Figure 3: Potential exposure routes and immediate physiological effects.

Disposal Considerations

Waste materials should be disposed of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material. Do not allow the product to enter drains.[1]

Disclaimer

The information provided in this guide is intended for informational purposes only and is based on currently available data. It is the responsibility of the user to conduct a thorough risk assessment and to implement appropriate safety measures. The authors and publishers of this guide assume no liability for any damages or injuries resulting from the use of this information.

References

2,3-Difluoroethoxybenzene: A Core Fluorinated Building Block for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2,3-Difluoroethoxybenzene, a specialized fluorinated aromatic ether, is emerging as a critical building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring two vicinal fluorine atoms and an ethoxy group, imparts distinct physicochemical properties that are highly sought after in the fields of medicinal chemistry and materials science. The strategic incorporation of fluorine atoms is a well-established strategy to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This guide provides a comprehensive overview of the synthesis, properties, and reactivity of this compound, offering detailed experimental protocols and insights into its application as a versatile synthetic intermediate.

Physicochemical Properties and Spectroscopic Data

This compound is a clear, colorless liquid at room temperature.[2] While comprehensive, officially published spectroscopic data is scarce, the following table summarizes its key physical and computed properties.

PropertyValueSource
Molecular Formula C₈H₈F₂O[3]
Molecular Weight 158.14 g/mol [3]
CAS Number 121219-07-6[3]
Appearance Clear colorless liquid[2]
IUPAC Name 1-ethoxy-2,3-difluorobenzene[3]

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide, which then undergoes an Sₙ2 reaction with an alkyl halide.[4][5] In the case of this compound, the synthesis commences with 2,3-difluorophenol.

Experimental Protocol: Williamson Ether Synthesis of this compound

This protocol outlines a general procedure for the ethylation of a phenol, adapted for the specific synthesis of this compound from 2,3-difluorophenol and an ethylating agent like ethyl iodide or diethyl sulfate.

Materials:

  • 2,3-Difluorophenol

  • Ethyl iodide (or diethyl sulfate)

  • Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Diethyl ether (for extraction)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-difluorophenol (1.0 eq) and a suitable solvent such as acetone or DMF.

  • Add a base, such as finely ground potassium carbonate (1.5-2.0 eq) or sodium hydroxide (1.1 eq), to the solution.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add the ethylating agent, ethyl iodide (1.2 eq), dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid inorganic salts and wash the filter cake with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in diethyl ether and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the pure product.

Williamson_Ether_Synthesis Reactants Starting Materials Phenol 2,3-Difluorophenol Base Base (e.g., K₂CO₃) EthylatingAgent Ethylating Agent (e.g., EtI) Solvent Solvent (e.g., Acetone) Deprotonation Deprotonation (Phenoxide Formation) Phenol->Deprotonation Base->Deprotonation SN2_Reaction Sₙ2 Reaction (Ether Formation) EthylatingAgent->SN2_Reaction Solvent->Deprotonation Deprotonation->SN2_Reaction Phenoxide Intermediate Workup Workup (Extraction & Washing) SN2_Reaction->Workup Crude Product Purification Purification (Distillation/Chromatography) Workup->Purification Product This compound Purification->Product

General workflow for the Williamson ether synthesis.

Reactivity of this compound

The aromatic ring of this compound is influenced by the electronic effects of both the fluorine and the ethoxy substituents. The ethoxy group is an activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. Conversely, the fluorine atoms are deactivating yet ortho-, para-directing due to a combination of their strong inductive electron-withdrawing effect and a weaker resonance electron-donating effect. The interplay of these effects governs the regioselectivity of electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings.[6] For this compound, the incoming electrophile is expected to be directed to the positions ortho and para to the activating ethoxy group. However, the steric hindrance and electronic deactivation from the adjacent fluorine atoms will influence the final product distribution.

This protocol provides a general framework for the nitration of an activated aromatic ring, which can be adapted for this compound.

Materials:

  • This compound

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask cooled in an ice bath, slowly add concentrated sulfuric acid to this compound with stirring.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.

  • Add the cold nitrating mixture dropwise to the solution of this compound, maintaining the reaction temperature below 10 °C.

  • After the addition is complete, continue to stir the reaction mixture at low temperature for a specified time, monitoring the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice and extract the product with dichloromethane.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting nitro-2,3-difluoroethoxybenzene isomers by column chromatography.

EAS_Workflow Start This compound EAS_Reaction Electrophilic Aromatic Substitution Start->EAS_Reaction Electrophile_Generation Electrophile Generation (e.g., NO₂⁺ from HNO₃/H₂SO₄) Electrophile_Generation->EAS_Reaction Workup Aqueous Workup & Extraction EAS_Reaction->Workup Purification Purification (Chromatography) Workup->Purification Products Substituted Products (Isomer Mixture) Purification->Products

Workflow for electrophilic aromatic substitution.

Applications in Agrochemical Synthesis

This compound is a precursor to key intermediates used in the synthesis of modern agrochemicals. One notable example is its indirect use in the synthesis of the fungicide Ipflufenoquin. The synthesis of Ipflufenoquin starts from 2,3-difluoroaniline, which can be prepared from precursors related to 2,3-difluorobenzene.

Synthetic Pathway to Ipflufenoquin

The synthesis of Ipflufenoquin is a multi-step process that begins with 2,3-difluoroaniline. This starting material undergoes a series of reactions to construct the quinoline core of the final molecule.[7] Although this compound is not a direct precursor, its synthesis from 2,3-difluorophenol highlights the importance of this substitution pattern in accessing key building blocks for the agrochemical industry.

Conclusion

This compound is a valuable fluorinated building block with significant potential in the development of new pharmaceuticals and agrochemicals. Its synthesis via the Williamson ether synthesis is a robust and scalable method. The electronic properties of the difluoroethoxy-substituted benzene ring allow for further functionalization through electrophilic aromatic substitution, providing access to a diverse range of derivatives. As the demand for complex, highly functionalized molecules continues to grow, the utility of this compound as a core synthetic intermediate is expected to expand, driving innovation in both medicinal chemistry and materials science.

References

Methodological & Application

Application Notes: 2,3-Difluoroethoxybenzene in the Synthesis of a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the use of 2,3-difluoroethoxybenzene as a key starting material in the synthesis of a potent, hypothetical kinase inhibitor targeting the Raf-MEK-ERK signaling pathway. The inclusion of the 2,3-difluoroethoxy moiety is a strategic design element aimed at enhancing the metabolic stability and target-binding affinity of the final compound.

Introduction

Fluorine-containing substituents are integral to modern medicinal chemistry, often imparting favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[1] this compound is a versatile building block that serves as a precursor for introducing the 2,3-difluoroethoxy group onto an aromatic ring. This moiety can improve metabolic stability, lipophilicity, and binding interactions with biological targets.[1] These notes provide a detailed protocol for the multi-step synthesis of a novel kinase inhibitor, showcasing the practical application of this compound in pharmaceutical research and development.

Synthetic Strategy Overview

The overall synthetic approach involves a three-step sequence starting from this compound to generate the key intermediate, 4-(2,3-difluoroethoxy)phenyl isothiocyanate. This intermediate can then be utilized in the construction of a variety of kinase inhibitor scaffolds. The synthetic workflow is depicted below.

G A This compound B 4-(2,3-Difluoroethoxy)-1-nitrobenzene A->B Nitration (HNO3, H2SO4) C 4-(2,3-Difluoroethoxy)aniline B->C Reduction (Fe, NH4Cl) D 4-(2,3-Difluoroethoxy)phenyl isothiocyanate C->D Thiocarbonylation (Thiophosgene) E Kinase Inhibitor Scaffold D->E Cyclocondensation

Caption: Synthetic workflow for the preparation of a kinase inhibitor scaffold from this compound.

Experimental Protocols

Step 1: Synthesis of 4-(2,3-Difluoroethoxy)-1-nitrobenzene

Objective: To introduce a nitro group para to the ethoxy substituent on the benzene ring via electrophilic aromatic substitution.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
This compound158.1510.0 g0.063
Sulfuric Acid (98%)98.0825 mL-
Nitric Acid (70%)63.015.5 mL-
Ice-100 g-
Dichloromethane84.93100 mL-
Saturated Sodium Bicarbonate-50 mL-
Brine-50 mL-
Anhydrous Magnesium Sulfate120.375 g-

Procedure:

  • In a 250 mL three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, cool 25 mL of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

  • Slowly add 10.0 g (0.063 mol) of this compound to the cold sulfuric acid with stirring, maintaining the temperature below 10 °C.

  • Prepare a nitrating mixture by carefully adding 5.5 mL of concentrated nitric acid to a flask containing 10 mL of concentrated sulfuric acid, pre-cooled to 0 °C.

  • Add the nitrating mixture dropwise to the reaction flask over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2 hours.

  • Pour the reaction mixture slowly onto 100 g of crushed ice with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired product.

Expected Yield: 85-95%

Step 2: Synthesis of 4-(2,3-Difluoroethoxy)aniline

Objective: To reduce the nitro group of 4-(2,3-difluoroethoxy)-1-nitrobenzene to an amine.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
4-(2,3-Difluoroethoxy)-1-nitrobenzene203.1410.0 g0.049
Iron Powder55.8413.7 g0.245
Ammonium Chloride53.491.3 g0.024
Ethanol46.07100 mL-
Water18.0225 mL-
Ethyl Acetate88.11150 mL-
Celite-5 g-

Procedure:

  • To a 500 mL round-bottom flask, add 10.0 g (0.049 mol) of 4-(2,3-difluoroethoxy)-1-nitrobenzene, 100 mL of ethanol, and 25 mL of water.

  • Add 13.7 g (0.245 mol) of iron powder and 1.3 g (0.024 mol) of ammonium chloride to the mixture.

  • Heat the reaction mixture to reflux and stir vigorously for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite.

  • Wash the filter cake with ethyl acetate (3 x 20 mL).

  • Combine the filtrates and concentrate under reduced pressure to remove the ethanol.

  • Add 100 mL of water to the residue and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the title compound.

Expected Yield: 90-98%

Step 3: Synthesis of 4-(2,3-Difluoroethoxy)phenyl isothiocyanate

Objective: To convert the primary amine to an isothiocyanate, a key functional group for the subsequent synthesis of the kinase inhibitor.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
4-(2,3-Difluoroethoxy)aniline173.165.0 g0.029
Thiophosgene114.983.6 g (2.6 mL)0.032
Dichloromethane (DCM)84.93100 mL-
Saturated Sodium Bicarbonate-50 mL-
Water18.0250 mL-
Brine-50 mL-
Anhydrous Sodium Sulfate142.045 g-

Procedure:

  • In a 250 mL three-necked flask under a nitrogen atmosphere, dissolve 5.0 g (0.029 mol) of 4-(2,3-difluoroethoxy)aniline in 100 mL of dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 3.6 g (2.6 mL, 0.032 mol) of thiophosgene to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction by the slow addition of 50 mL of saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it with water (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude isothiocyanate.

  • The product can be used in the next step without further purification or can be purified by vacuum distillation.

Expected Yield: >95%

Application in Kinase Inhibitor Synthesis

The synthesized 4-(2,3-difluoroethoxy)phenyl isothiocyanate is a versatile intermediate for the preparation of various kinase inhibitors. For example, it can be reacted with an appropriate amine-containing heterocyclic core to form a thiourea linkage, which can then be cyclized to form the final inhibitor.

Target Pathway: Raf-MEK-ERK Signaling Cascade

The Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in components of this pathway, particularly in the B-Raf kinase, are common in many cancers, including melanoma. The synthesized inhibitor is designed to target this pathway.

G cluster_0 GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellCycle Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellCycle Inhibitor Synthesized Inhibitor (targeting Raf) Inhibitor->Raf

Caption: The Raf-MEK-ERK signaling pathway and the inhibitory action of the synthesized compound.

Conclusion

This compound is a valuable starting material for the synthesis of complex pharmaceutical molecules. The protocols outlined in these application notes provide a clear and efficient pathway for the preparation of a key fluorinated intermediate, 4-(2,3-difluoroethoxy)phenyl isothiocyanate, and its subsequent application in the synthesis of a targeted kinase inhibitor. The strategic incorporation of the 2,3-difluoroethoxy group is anticipated to confer advantageous properties to the final drug candidate, highlighting the importance of fluorinated building blocks in modern drug discovery.

References

Application Notes and Protocols for 2,3-Difluoroethoxybenzene in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The introduction of fluorine into molecular scaffolds is a well-established strategy in agrochemical design to enhance the potency, metabolic stability, and overall efficacy of active ingredients. 2,3-Difluoroethoxybenzene is a valuable fluorinated building block that can be incorporated into novel pesticides to modulate their physicochemical and biological properties. The presence of the difluoroethoxy group can improve lipophilicity and resistance to metabolic degradation, potentially leading to more potent and persistent agrochemicals. These application notes provide a comprehensive overview of the potential applications of this compound in the development of new agrochemicals, complete with detailed experimental protocols and illustrative data.

Application: Synthesis of Novel Fungicidal Candidates

This compound can serve as a key intermediate in the synthesis of novel fungicide candidates, such as those belonging to the strobilurin or SDHI (Succinate Dehydrogenase Inhibitor) classes. The difluoroethoxyphenyl moiety can be incorporated to enhance the compound's binding affinity to the target site and improve its systemic properties within the plant.

Hypothetical Fungicide Candidate: DFE-Strobin (2-((2,3-difluoroethoxy)phenyl)-N-methyl-methoxyiminoacetamide)

Experimental Protocol: Synthesis of DFE-Strobin

This protocol outlines a multi-step synthesis of the hypothetical fungicide DFE-Strobin, starting from this compound.

**Step 1: Friedel-Crafts Acylation of

Application Notes and Protocols for Fluorinated Aromatic Additives in Lithium Metal Batteries

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific data for "2,3-Difluoroethoxybenzene" as an electrolyte additive for lithium metal batteries. The following application notes and protocols are based on the closely related and well-documented fluorinated aromatic compound, 1,2-difluorobenzene (dFBn) , which serves as an illustrative example of how such additives are evaluated and utilized. The principles and methodologies described are broadly applicable to the research and development of new electrolyte additives.

Application Notes: 1,2-Difluorobenzene (dFBn) as an Electrolyte Co-solvent/Additive

Introduction

Fluorinated solvents are a promising class of materials for electrolytes in high-energy-density lithium metal batteries (LMBs). They can enhance the electrochemical stability and safety of the electrolyte. 1,2-difluorobenzene (dFBn) has been investigated as a co-solvent or additive to create a stable electrode-electrolyte interphase, particularly on the highly reactive lithium metal anode. Its primary function is to modify the solvation shell of lithium ions and promote the formation of a robust and uniform solid electrolyte interphase (SEI), which is crucial for suppressing lithium dendrite growth and improving the cycling efficiency and lifespan of LMBs.[1][2]

Mechanism of Action

The beneficial effects of 1,2-difluorobenzene are attributed to its electronic properties and its ability to participate in the formation of the SEI.[1] Due to its low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy level, dFBn is preferentially reduced at the anode surface during the initial charging cycles.[1] This decomposition process, along with the presence of fluorine, contributes to the formation of a stable, LiF-rich SEI layer.[1][3] A LiF-rich SEI is known to be an excellent electronic insulator and an efficient Li+ conductor, which helps to ensure uniform lithium deposition and stripping, thereby mitigating dendrite formation.[3] In some formulations, such as locally concentrated ionic liquid electrolytes, dFBn acts as a diluent that reduces viscosity and enhances Li+ transport without disrupting the desired Li-ion solvation structure.[2][4]

Key Performance Enhancements with dFBn

  • High Coulombic Efficiency (CE): The formation of a stable SEI leads to significantly improved CE, with studies reporting values as high as 99.76% for Li||Cu cells.[1]

  • Extended Cycle Life: By preventing dendrite growth and minimizing electrolyte decomposition, dFBn-containing electrolytes enable long-term cycling stability. For instance, Li||LiFePO4 full cells have demonstrated 95.1% capacity retention after 1000 cycles.[1] Similarly, cells with high-voltage Ni-rich cathodes (NMC811) have shown a capacity retention of 93% after 500 cycles.[2][4]

  • Dendrite Suppression: The uniform and mechanically robust SEI created with dFBn effectively suppresses the growth of lithium dendrites, enhancing the safety and reliability of the battery.[2]

Quantitative Performance Data

The following tables summarize the electrochemical performance of lithium metal batteries utilizing electrolytes containing 1,2-difluorobenzene (dFBn).

Table 1: Performance of Li||Cu and Li||Li Symmetric Cells with dFBn-containing Electrolytes

Cell TypeElectrolyte CompositionCurrent Density (mA cm⁻²)Areal Capacity (mAh cm⁻²)Performance MetricValueReference
LiCuLiTFSI in FEC with 1,2-dFBn2N/AAverage Coulombic Efficiency
LiLiLiFSI/EmimFSI with 1,2-dFBn0.51Stable Cycling Duration
LiLiLiTFSI in FEC with 1,2-dFBn2N/AStable Cycling Duration
LiCuLiFSI/EmimFSI with 1,2-dFBn0.5N/AAverage Coulombic Efficiency

Table 2: Full Cell Performance with dFBn-containing Electrolytes

Cell ConfigurationElectrolyte CompositionC-RateCycle NumberCapacity RetentionInitial Discharge Capacity (mAh g⁻¹)Reference
LiLiFePO₄LiTFSI in FEC with 1,2-dFBn2C100095.1%
LiNMC811LiFSI/EmimFSI with 1,2-dFBn1C50093%

Experimental Protocols

Protocol 1: Preparation of dFBn-based Electrolyte

This protocol describes the preparation of a fluorinated electrolyte using 1,2-difluorobenzene as an antisolvent. All procedures must be carried out in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.

Materials:

  • Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), battery grade, dried under vacuum at 120°C for 24 hours.

  • Fluoroethylene carbonate (FEC), battery grade.

  • 1,2-difluorobenzene (dFBn), anhydrous.

  • High-precision balance.

  • Magnetic stirrer and stir bars.

  • Volumetric flasks and pipettes.

  • Amber glass storage bottles.

Procedure:

  • Solvent Mixture Preparation:

    • In a clean, dry volumetric flask, prepare the desired volume of the solvent mixture. For example, to prepare a 1:1 molar ratio of FEC to dFBn, calculate the required mass of each component based on their molar masses and densities.

    • Add the calculated amount of FEC to the flask.

    • Add the calculated amount of dFBn to the same flask.

    • Seal the flask and gently swirl to mix the solvents thoroughly.

  • Lithium Salt Dissolution:

    • Place a magnetic stir bar into the flask containing the solvent mixture.

    • Slowly add the pre-weighed LiTFSI salt to the solvent mixture while stirring to achieve the desired concentration (e.g., 1 M).

    • Continue stirring at room temperature until the salt is completely dissolved. This may take several hours.

  • Storage:

    • Once the salt is fully dissolved, transfer the electrolyte solution to a labeled amber glass bottle.

    • Store the electrolyte inside the glovebox until use.

Protocol 2: Assembly of Coin Cells (CR2032)

This protocol outlines the assembly of Li||Cu, Li||Li symmetric, and full cells for electrochemical testing.

Materials:

  • CR2032 coin cell components (casings, gaskets, spacers, springs).

  • Lithium metal foil (anode).

  • Copper foil (working electrode for Li||Cu cells).

  • Cathode material (e.g., LiFePO₄ or NMC811 coated on aluminum foil).

  • Celgard 2325 separator.

  • Prepared dFBn-based electrolyte.

  • Micropipette.

  • Crimping machine.

  • Tweezers.

Procedure:

  • Electrode and Separator Punching:

    • Inside the glovebox, punch circular electrodes from the lithium foil (e.g., 15 mm diameter), copper foil (e.g., 16 mm diameter), and cathode sheet (e.g., 14 mm diameter).

    • Punch circular separators (e.g., 19 mm diameter).

  • Cell Assembly (Example: Li||Cu Half-Cell):

    • Place the negative-side casing on the assembly base.

    • Place a spacer disk into the casing.

    • Place the punched lithium foil onto the spacer.

    • Add approximately 20 µL of the dFBn-based electrolyte onto the lithium foil surface.

    • Place the separator on top of the wetted lithium foil.

    • Add another 20 µL of electrolyte onto the separator.

    • Place the copper foil on top of the separator.

    • Place a spring and another spacer on top of the copper foil.

    • Carefully place the positive-side casing (cap) on top of the stack.

  • Crimping:

    • Transfer the assembled cell to the crimping machine.

    • Crimp the cell with the appropriate pressure to ensure a hermetic seal.

  • Resting:

    • Let the assembled cells rest for at least 12 hours before electrochemical testing to ensure complete wetting of the components.

Protocol 3: Electrochemical Characterization

This protocol describes the key electrochemical tests to evaluate the performance of the dFBn-containing electrolyte.

Equipment:

  • Multi-channel battery testing system (e.g., Arbin or Land).

  • Electrochemical impedance spectroscopy (EIS) analyzer.

Procedures:

  • Coulombic Efficiency (CE) Measurement in Li||Cu Cells:

    • Formation Cycle: Plate a certain capacity of lithium (e.g., 5 mAh cm⁻²) onto the Cu foil at a specific current density (e.g., 0.5 mA cm⁻²), and then strip the lithium until the voltage reaches a cutoff (e.g., 1.0 V vs. Li/Li⁺).[4]

    • Cycling:

      • Deposit a fixed capacity of lithium (Q_p, e.g., 1 mAh cm⁻²) at a constant current density.

      • Strip the deposited lithium (Q_s) at the same current density until the cutoff voltage is reached.

      • The CE for each cycle is calculated as CE = Q_s / Q_p.

      • Repeat for a large number of cycles (e.g., >100) to determine the average CE.

  • Lithium Plating/Stripping in Li||Li Symmetric Cells:

    • Apply a constant current density (e.g., 1 mA cm⁻²) to plate a fixed capacity of lithium (e.g., 1 mAh cm⁻²) from one electrode to the other.

    • Reverse the current to strip the lithium back.

    • Monitor the voltage profile over time. A stable, low overpotential indicates stable lithium plating and stripping.

    • Cycle continuously to evaluate long-term stability.

  • Full Cell Cycling (e.g., Li||NMC811):

    • Formation Cycles: Cycle the cell at a low C-rate (e.g., C/10) for the first 2-3 cycles within the desired voltage window (e.g., 2.8-4.4 V) to form a stable SEI and cathode-electrolyte interphase (CEI).[4]

    • Rate Capability Test: Cycle the cell at various C-rates (e.g., C/5, C/2, 1C, 2C) to evaluate its performance under different current loads.

    • Long-Term Cycling: Cycle the cell at a moderate to high C-rate (e.g., 1C) for an extended number of cycles (e.g., >500) to assess capacity retention and CE stability.

Visualizations

Proposed Mechanism of SEI Formation with dFBn

SEI_Formation cluster_electrolyte Bulk Electrolyte cluster_interface Anode/Electrolyte Interface cluster_sei SEI Layer Li_solvated Li⁺(Solvent)n Li_anode Li Metal Anode Li_solvated->Li_anode Li⁺ diffusion and desolvation LiF_rich LiF-rich outer layer Li_solvated->LiF_rich Stable Plating/ Stripping dFBn 1,2-dFBn dFBn->Li_anode Preferential Reduction (low LUMO) FEC FEC FEC->Li_anode Reduction Organic_inorganic Organic/Inorganic inner layer Li_anode->Organic_inorganic Forms on surface LiF_rich->Li_solvated Uniform Li⁺ flux Organic_inorganic->LiF_rich Fluorine donation from dFBn and FEC reduction

Caption: Proposed mechanism of a stable, LiF-rich SEI formation with dFBn.

Experimental Workflow for Electrolyte Additive Evaluation

Workflow start Start: New Additive (e.g., dFBn) step1 Protocol 1: Electrolyte Preparation start->step1 step2 Protocol 2: Coin Cell Assembly (Li||Cu, Li||Li, Full Cell) step1->step2 step3 Protocol 3: Electrochemical Testing step2->step3 step4 Data Analysis: CE, Capacity, Stability step3->step4 step5 Post-mortem Analysis (SEM, XPS) step3->step5 After cycling decision Performance Improved? step4->decision step5->decision end_success Optimized Electrolyte decision->end_success Yes end_fail Reformulate/Re-evaluate decision->end_fail No end_fail->start

Caption: Workflow for the evaluation of a new electrolyte additive.

References

Application Notes and Protocols for Tailoring Solid-Electrolyte Interphase with 2,3-Difluoroethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,3-Difluoroethoxybenzene (DFEB) as a novel electrolyte additive for tailoring the solid-electrolyte interphase (SEI) in lithium metal batteries (LMBs). The information presented is based on recent scientific findings and is intended to guide researchers in utilizing DFEB to enhance battery performance and stability.

Introduction

The solid-electrolyte interphase (SEI) is a critical component in lithium metal batteries, directly influencing their safety, lifespan, and overall performance. A stable and robust SEI is essential to prevent dendrite formation and minimize electrolyte consumption. Recent research has identified this compound (DFEB) as a promising "ultrastrong coordinated cosolvation diluent" for electrolytes.[1][2] DFEB facilitates the formation of a unique lithium oxide (Li₂O)-dominated SEI, which offers significant advantages over the conventional lithium fluoride (LiF)-rich SEIs.[1][2] This Li₂O-dominated interphase demonstrates a lower diffusion barrier for Li⁺ ions, contributing to improved cycling stability and higher Coulombic efficiency.[1]

Mechanism of Action

In localized high-concentration electrolytes (LHCEs), DFEB actively participates in the primary solvation shell of lithium ions.[1][2] This strong coordination, in synergy with the anion (e.g., FSI⁻), promotes the formation of an inorganic-rich SEI that is predominantly composed of Li₂O, rather than the more common LiF.[1][2] This tailored SEI architecture is credited with enabling dense, uniform lithium deposition and effectively suppressing the growth of lithium dendrites.[1][2]

Performance Data

The use of a DFEB-based localized high-concentration electrolyte (DFEB-LHCE) has demonstrated significant improvements in the electrochemical performance of lithium metal batteries. The following tables summarize the key quantitative data from studies utilizing this innovative electrolyte formulation.

Table 1: Coulombic Efficiency and Cycling Performance of Li||Cu Half-Cells

ParameterValueReference
Coulombic Efficiency (CE)99.58%[1][2]

Table 2: Cycling Performance of Li||LFP Full Cells

ParameterValueReference
Capacity Retention85% after 650 cycles[2]
Average Coulombic Efficiency (CE)99.9%[2]

Table 3: Performance of a 1.5 Ah Practical Lithium Metal Pouch Cell

ParameterValueReference
Capacity Retention89% after 250 cycles[2]
Average Coulombic Efficiency (CE)99.93%[2]

Experimental Protocols

This section outlines the detailed methodologies for preparing the DFEB-based electrolyte and assembling battery cells for electrochemical testing.

Electrolyte Preparation

A typical DFEB-based localized high-concentration electrolyte (DFEB-LHCE) can be prepared as follows:

  • Materials:

    • Lithium bis(fluorosulfonyl)imide (LiFSI) salt

    • 1,2-Dimethoxyethane (DME) solvent

    • This compound (DFEB) diluent

  • Procedure:

    • Inside an argon-filled glovebox with H₂O and O₂ levels below 0.1 ppm, dissolve LiFSI in DME to form a high-concentration stock solution. A common molar ratio is 1:1.5 (LiFSI:DME).

    • Gradually add this compound (DFEB) as the diluent to the stock solution while stirring until a homogeneous solution is obtained. The final composition should be carefully controlled to achieve the desired localized high-concentration environment.

Coin Cell Assembly (CR2032)
  • Components:

    • Cathode: LiFePO₄ (LFP) or LiNi₀.₈Co₀.₁Mn₀.₁O₂ (NCM811) coated on aluminum foil.

    • Anode: Lithium metal foil.

    • Separator: Polypropylene (PP) membrane (e.g., Celgard 2400).

    • Electrolyte: Prepared DFEB-LHCE.

    • CR2032 coin cell components (casings, spacers, springs).

  • Assembly Procedure:

    • All assembly steps should be performed in an argon-filled glovebox.

    • Punch electrodes and separators to the required dimensions.

    • Place the cathode at the bottom of the coin cell casing.

    • Add a few drops of the DFEB-LHCE onto the cathode surface.

    • Place the separator on top of the wetted cathode.

    • Add a few more drops of the electrolyte onto the separator.

    • Carefully place the lithium metal anode on top of the separator.

    • Add the spacer and spring.

    • Seal the coin cell using a crimping machine.

    • Let the assembled cells rest for several hours to ensure complete wetting of the components before electrochemical testing.

Electrochemical Measurements
  • Galvanostatic Cycling:

    • Use a battery testing system to perform charge-discharge cycling at various C-rates (e.g., 0.1C, 0.5C, 1C).

    • Define the voltage window appropriate for the cathode material (e.g., 2.8-3.8 V for LFP).

    • Record the capacity, Coulombic efficiency, and voltage profiles for each cycle.

  • Coulombic Efficiency Measurement in Li||Cu Cells:

    • Assemble a coin cell with a copper foil as the working electrode and lithium metal as the counter and reference electrode.

    • Plate a fixed capacity of lithium onto the copper foil at a specific current density.

    • Strip the deposited lithium until the voltage cutoff is reached.

    • The Coulombic efficiency is calculated as the ratio of the stripping capacity to the plating capacity.

Visualizations

The following diagrams illustrate the key concepts and workflows associated with the use of this compound in tailoring the solid-electrolyte interphase.

SEI_Formation_with_DFEB cluster_electrolyte DFEB-LHCE cluster_anode Li Metal Anode cluster_sei Tailored SEI Li_ion Li⁺ Li_metal Lithium Metal Li_ion->Li_metal Plating DFEB DFEB DFEB->Li_ion Strong Coordination FSI FSI⁻ FSI->Li_ion Coordination DME DME Li2O_SEI Li₂O-Dominated SEI Li_metal->Li2O_SEI Forms

Caption: Mechanism of Li₂O-dominated SEI formation with DFEB.

Experimental_Workflow A Electrolyte Preparation (LiFSI + DME + DFEB) B Coin Cell Assembly (CR2032) A->B C Electrochemical Testing B->C D Galvanostatic Cycling (Capacity, CE) C->D E Li||Cu CE Measurement C->E F Data Analysis D->F E->F

Caption: General experimental workflow for testing DFEB additive.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2,3-Difluoroethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic Aromatic Substitution (SNAr) is a crucial reaction in modern organic synthesis, enabling the formation of carbon-heteroatom bonds on aromatic rings. This methodology is of particular importance in the fields of medicinal chemistry and materials science for the construction of complex molecular architectures. 2,3-Difluoroethoxybenzene is a versatile building block where the fluorine atoms can act as leaving groups in SNAr reactions. The presence of two fluorine atoms enhances the substrate's reactivity towards nucleophilic attack.[1] However, the ethoxy group (-OEt) is an electron-donating group, which generally deactivates the aromatic ring for SNAr, presenting a unique challenge compared to substrates bearing electron-withdrawing groups.[2]

These application notes provide a comprehensive overview of the theoretical and practical aspects of SNAr reactions involving this compound. Detailed, generalized protocols for reactions with various nucleophiles are presented, along with a discussion of the expected regioselectivity and reaction parameters.

Reaction Mechanism and Regioselectivity

The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism. A nucleophile attacks one of the carbon atoms bearing a fluorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the fluoride ion is eliminated, restoring the aromaticity of the ring.

The regioselectivity of the nucleophilic attack is governed by the electronic effects of the substituents. The ethoxy group is an ortho-, para-director for electrophilic aromatic substitution due to its electron-donating nature. Conversely, in nucleophilic aromatic substitution, it deactivates the ring. The fluorine atoms themselves are electron-withdrawing via induction, activating the ring for nucleophilic attack.

In the case of this compound, nucleophilic attack can theoretically occur at either the C2 or C3 position. The C2 position is ortho to the ethoxy group, while the C3 position is meta. The relative reactivity of these two positions will be influenced by a combination of inductive and resonance effects, as well as the nature of the nucleophile and the reaction conditions. For difluorobenzene derivatives without strong activating groups, predicting the regioselectivity can be complex and may be influenced by the choice of solvent.[3][4]

Experimental Protocols

The following are generalized protocols for conducting SNAr reactions on this compound with common classes of nucleophiles. It is important to note that SNAr reactions on deactivated aromatic rings may require more forcing conditions, such as higher temperatures and the use of polar aprotic solvents like DMF, DMSO, or NMP.[5]

Protocol 1: Reaction with Alkoxides (O-Arylation)

This protocol describes a general procedure for the synthesis of dialkoxy-fluoro-benzene derivatives.

Materials:

  • This compound

  • Alcohol (e.g., methanol, benzyl alcohol)

  • Strong base (e.g., Sodium Hydride (NaH), Potassium tert-butoxide (t-BuOK))

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP, THF)

  • Standard glassware for anhydrous reactions

  • Quenching solution (e.g., saturated aqueous NH₄Cl)

  • Extraction solvent (e.g., ethyl acetate, dichloromethane)

  • Drying agent (e.g., anhydrous Na₂SO₄, MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.2 - 1.5 equivalents) in the chosen anhydrous solvent.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add the strong base (1.1 - 1.3 equivalents) portion-wise to the alcohol solution to generate the corresponding alkoxide.

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature should be determined empirically.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of the quenching solution.

  • Extract the aqueous layer with the chosen organic solvent (3x).

  • Combine the organic layers, wash with brine, dry over the drying agent, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Nucleophile (Alcohol)BaseSolventTemperature (°C)Typical Time (h)Expected Product(s)
MethanolNaHDMF10012-242-Ethoxy-6-fluoro-anisole and/or 2-Ethoxy-3-fluoro-anisole
Benzyl Alcoholt-BuOKDMSO11012-24Benzyl (2-ethoxy-6-fluorophenyl) ether and/or Benzyl (2-ethoxy-3-fluorophenyl) ether
IsopropanolNaHNMP12018-362-Ethoxy-6-fluoro-1-isopropoxybenzene and/or 2-Ethoxy-3-fluoro-1-isopropoxybenzene
Protocol 2: Reaction with Amines (N-Arylation)

This protocol outlines a general procedure for the synthesis of substituted amino-fluoro-ethoxybenzene derivatives.

Materials:

  • This compound

  • Primary or secondary amine (e.g., morpholine, piperidine, aniline)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Et₃N)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

  • Standard laboratory glassware

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous Na₂SO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 equivalent), the amine (1.2 - 2.0 equivalents), and the base (2.0 - 3.0 equivalents).

  • Add the anhydrous solvent to the flask.

  • Heat the reaction mixture to a temperature between 100-150 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and pour it into water.

  • Extract the product with an organic solvent (3x).

  • Combine the organic layers, wash with brine, dry over the drying agent, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Nucleophile (Amine)BaseSolventTemperature (°C)Typical Time (h)Expected Product(s)
MorpholineK₂CO₃DMSO13024-484-(2-Ethoxy-6-fluorophenyl)morpholine and/or 4-(2-Ethoxy-3-fluorophenyl)morpholine
AnilineCs₂CO₃DMF14024-48N-(2-Ethoxy-6-fluorophenyl)aniline and/or N-(2-Ethoxy-3-fluorophenyl)aniline
Protocol 3: Reaction with Thiols (S-Arylation)

This protocol provides a general method for the synthesis of thioether derivatives.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzyl mercaptan)

  • Base (e.g., NaH, K₂CO₃)

  • Anhydrous polar aprotic solvent (e.g., DMF, THF)

  • Standard glassware for anhydrous reactions

  • Quenching solution (e.g., saturated aqueous NH₄Cl)

  • Extraction solvent (e.g., dichloromethane)

  • Drying agent (e.g., anhydrous Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend the base (1.2 equivalents) in the anhydrous solvent.

  • Cool the suspension to 0 °C.

  • Slowly add the thiol (1.1 equivalents) to the suspension to form the thiolate.

  • Stir for 20-30 minutes at 0 °C.

  • Add a solution of this compound (1.0 equivalent) in the same solvent to the thiolate solution.

  • Allow the reaction to warm to room temperature and then heat to 60-100 °C.

  • Monitor the reaction until completion by TLC or LC-MS.

  • Cool the reaction and quench with the quenching solution.

  • Extract the aqueous layer with the organic solvent (3x).

  • Combine the organic layers, wash with brine, dry over the drying agent, and filter.

  • Remove the solvent in vacuo and purify the residue by flash chromatography.

Nucleophile (Thiol)BaseSolventTemperature (°C)Typical Time (h)Expected Product(s)
ThiophenolNaHDMF808-16(2-Ethoxy-6-fluorophenyl)(phenyl)sulfane and/or (2-Ethoxy-3-fluorophenyl)(phenyl)sulfane
Benzyl mercaptanK₂CO₃DMSO9010-20Benzyl(2-ethoxy-6-fluorophenyl)sulfane and/or Benzyl(2-ethoxy-3-fluorophenyl)sulfane

Visualizations

SNAr_Mechanism Reactants This compound + Nu⁻ Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Reactants->Meisenheimer Addition (Rate-determining) Product Substituted Product + F⁻ Meisenheimer->Product Elimination

Caption: General mechanism of the SNAr reaction.

Experimental_Workflow start Start: Combine Reactants (this compound, Nucleophile, Base, Solvent) reaction Reaction (Heating and Monitoring) start->reaction workup Aqueous Workup (Quenching and Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end Final Product analysis->end

Caption: A generalized workflow for SNAr reactions.

Conclusion

The SNAr reactions of this compound offer a pathway to novel substituted fluoro-aromatic compounds that are of interest in drug discovery and materials science. While the electron-donating ethoxy group presents a challenge in terms of reactivity, the protocols outlined in these application notes, which are based on established principles of SNAr reactions, provide a solid starting point for the development of specific synthetic procedures. Researchers should be prepared to optimize reaction conditions, particularly temperature and reaction time, and to carefully analyze the regioselectivity of the substitution.

References

Application Notes and Protocols for Incorporating 2,3-Difluoroethoxybenzene into Novel Organic Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacological properties. The 2,3-difluoroethoxy moiety, when introduced via 2,3-difluoroethoxybenzene, presents a unique opportunity to fine-tune these properties, potentially enhancing metabolic stability, lipophilicity, and target-binding affinity.[1][2] These application notes provide detailed protocols and data to guide researchers in leveraging this compound as a versatile building block for the synthesis of novel drug candidates and other functional organic molecules.

The difluoromethoxy group within this compound can introduce beneficial fluorine atoms into a wide array of pharmaceutical agents, serving as a critical precursor in the multi-step synthesis of various active pharmaceutical ingredients (APIs).[1] This facilitates the development of drugs for a broad spectrum of diseases.[1]

Physicochemical and Pharmacokinetic Impact of the 2,3-Difluoroethoxy Moiety

The introduction of the 2,3-difluoroethoxy group can significantly alter the properties of a parent molecule. While specific data for this exact moiety is limited, the well-documented effects of fluorine substitution in drug design allow for informed predictions. Fluorine's high electronegativity can influence a molecule's acidity, basicity, and dipole moment, which in turn can affect its binding to biological targets.[2]

Table 1: Predicted Influence of the 2,3-Difluoroethoxy Group on Key Molecular Properties

PropertyPredicted EffectRationale
Lipophilicity (LogP) IncreaseThe addition of fluorine atoms generally increases lipophilicity, which can enhance membrane permeability and cell penetration.[1]
Metabolic Stability IncreaseThe strong carbon-fluorine bond can block sites of metabolic oxidation, leading to a longer half-life and improved bioavailability.[1]
Aqueous Solubility DecreaseIncreased lipophilicity often corresponds to decreased aqueous solubility.
pKa ModulationThe electron-withdrawing nature of fluorine can lower the pKa of nearby acidic protons or raise the pKa of basic nitrogen atoms.
Binding Affinity Potential IncreaseFluorine can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, potentially increasing binding affinity.[1]

Table 2: Representative Pharmacokinetic Parameters of Fluorinated Drug Analogues

CompoundHalf-life (t½)Bioavailability (F)Clearance (CL)Volume of Distribution (Vd)
β-l-3′-Fluoro-2′,3′-Didehydro-2′,3′-Dideoxycytidine 12.45 h (rhesus monkey, IV)15-31% (rhesus monkey, oral)0.23 L/kg/h (rhesus monkey, IV)1.90 L/kg (rhesus monkey, IV)[3]
β-d-2′,3′-Dideoxy-3′-Oxa-5-Fluorocytidine 2.1 h (rhesus monkey, IV)38% (rhesus monkey, oral)--[4]
3-fluoroamphetamine (PAL-353) 2.27 h (rat, IV)-836.38 mL/h (rat, IV)-[5][6]

Experimental Protocols for Incorporating this compound

The primary strategies for incorporating the 2,3-difluoroethoxyphenyl moiety involve coupling reactions that form a new carbon-carbon or carbon-heteroatom bond to the aromatic ring of this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile and widely used method for forming C-C bonds, particularly for the synthesis of biaryls.[7] This protocol outlines the coupling of a bromo-substituted this compound with a generic arylboronic acid.

Reaction Scheme:

Materials:

  • Bromo-2,3-difluoroethoxybenzene (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)2) (0.02 eq)

  • SPhos (0.04 eq)

  • Potassium phosphate (K3PO4) (2.0 eq)

  • Dioxane

  • Water

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add bromo-2,3-difluoroethoxybenzene, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Add dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

DOT Diagram: Suzuki-Miyaura Cross-Coupling Workflow

Suzuki_Miyaura_Workflow Reactants Reactants: - Bromo-2,3-difluoroethoxybenzene - Arylboronic acid - Catalyst (Pd(OAc)2, SPhos) - Base (K3PO4) Solvent Solvent: Dioxane/Water Reactants->Solvent Dissolve Reaction Reaction: Heat (80-100 °C) Inert Atmosphere Solvent->Reaction Heat & Stir Workup Aqueous Workup: - Ethyl acetate extraction - Water & Brine wash Reaction->Workup Cool & Dilute Purification Purification: Column Chromatography Workup->Purification Concentrate Product Final Product: Ar-C6H3(F2)OCH2CH3 Purification->Product

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, enabling the synthesis of arylamines.

Reaction Scheme:

Materials:

  • Bromo-2,3-difluoroethoxybenzene (1.0 eq)

  • Amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.01 eq)

  • Xantphos (0.02 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene

Procedure:

  • In a glovebox or under an inert atmosphere, combine bromo-2,3-difluoroethoxybenzene, the amine, Pd2(dba)3, Xantphos, and sodium tert-butoxide in a dry Schlenk tube.

  • Add anhydrous toluene.

  • Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Potential Signaling Pathways for Molecules Containing the this compound Moiety

The introduction of the 2,3-difluoroethoxyphenyl group can direct a molecule towards various biological targets. Given the prevalence of fluorinated motifs in modern pharmaceuticals, molecules containing this group could be designed to interact with several key signaling pathways.

Kinase Inhibition

Many FDA-approved kinase inhibitors feature fluorinated aromatic rings.[8][9] The 2,3-difluoroethoxyphenyl moiety can be incorporated into scaffolds targeting the ATP-binding site of various kinases, such as receptor tyrosine kinases (e.g., VEGFR, EGFR) or intracellular kinases (e.g., Abl, Src).[10][11] The fluorine atoms can form crucial hydrogen bonds with the kinase hinge region, enhancing binding affinity and selectivity.

DOT Diagram: Kinase Inhibitor Signaling Pathway

Kinase_Inhibition_Pathway cluster_cell Cell Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds & Activates Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) RTK->Downstream Phosphorylates & Activates Inhibitor 2,3-Difluoroethoxyphenyl Inhibitor Inhibitor->RTK Blocks ATP Binding Response Cellular Response (Proliferation, Survival) Downstream->Response Leads to

Caption: Inhibition of RTK signaling.

G Protein-Coupled Receptor (GPCR) Modulation

GPCRs represent another major class of drug targets.[12][13][14][15][16] The 2,3-difluoroethoxyphenyl group can be part of a ligand designed to bind to the orthosteric or allosteric sites of a GPCR. The lipophilic nature of the moiety can facilitate passage through the cell membrane to access intracellular binding pockets, while the fluorine atoms can contribute to specific interactions with the receptor.

DOT Diagram: GPCR Modulation Pathway

GPCR_Modulation_Pathway cluster_membrane Cell Membrane Ligand Endogenous Ligand GPCR GPCR Ligand->GPCR Binds & Activates G_Protein G Protein GPCR->G_Protein Activates Effector Effector Protein (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Modulator 2,3-Difluoroethoxyphenyl Modulator Modulator->GPCR Binds & Modulates (Agonist/Antagonist) Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces

References

Troubleshooting & Optimization

minimizing side reactions in "2,3-Difluoroethoxybenzene" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the synthesis of 2,3-Difluoroethoxybenzene. The information is designed to help minimize side reactions and optimize product yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and established method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 2,3-difluorophenol to form a phenoxide, which then acts as a nucleophile to attack an ethylating agent, such as ethyl iodide or ethyl bromide, in an SN2 reaction.

Q2: What are the primary competing side reactions in the synthesis of this compound?

A2: The main side reactions in the Williamson ether synthesis of this compound are:

  • Elimination (E2) Reaction: The alkoxide base can promote the elimination of HBr or HI from the ethylating agent to form ethene, particularly at higher temperatures.

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites (the oxygen and the aromatic ring). While O-alkylation is the desired reaction, C-alkylation can occur, leading to the formation of ethyl-2,3-difluorophenol isomers. This is more likely with less reactive alkylating agents or under certain solvent conditions.

Q3: How can I minimize the formation of side products?

A3: To minimize side reactions, consider the following strategies:

  • Choice of Ethylating Agent: Use a primary alkyl halide like ethyl iodide or ethyl bromide, as they are more reactive in SN2 reactions and less prone to elimination.

  • Base Selection: Use a strong, non-nucleophilic base to ensure complete deprotonation of the phenol without interfering with the alkylation step. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are common choices.

  • Solvent: Employ a polar apathetic solvent such as N,N-dimethylformamide (DMF) or acetonitrile. These solvents solvate the cation of the base, leaving a more reactive "naked" phenoxide anion, which favors the SN2 reaction.

  • Temperature Control: Maintain a moderate reaction temperature (typically between 50-100 °C) to favor the SN2 pathway over the E2 elimination, which is more prevalent at higher temperatures.[1]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Yield Incomplete deprotonation of 2,3-difluorophenol.Ensure the use of a sufficiently strong and anhydrous base (e.g., NaH). Use a slight excess of the base to drive the deprotonation to completion.
Low reactivity of the ethylating agent.Use a more reactive ethylating agent, such as ethyl iodide instead of ethyl bromide or chloride. Adding a catalytic amount of sodium iodide can enhance the reactivity of other ethyl halides through the Finkelstein reaction.
Reaction temperature is too low or reaction time is too short.Gradually increase the reaction temperature while monitoring for the formation of elimination byproducts. Extend the reaction time and monitor the progress using TLC or GC. Reaction times can range from 1 to 8 hours.[1]
Presence of Ethene (Elimination Product) Reaction temperature is too high.Lower the reaction temperature. A temperature range of 50-100 °C is generally recommended.[1]
Use of a sterically hindered base.While less common for phenoxide formation, ensure the chosen base is not excessively bulky, which could favor elimination.
Formation of C-Alkylated Byproducts Use of a less reactive ethylating agent.Employ a more reactive primary ethyl halide.
Reaction conditions favoring C-alkylation (e.g., certain solvents).Use polar aprotic solvents like DMF or acetonitrile to favor O-alkylation.
Difficulty in Product Purification Incomplete reaction leading to a mixture of starting material and product.Optimize reaction conditions for higher conversion. Utilize column chromatography for separation. A common solvent system for purification of similar compounds is a mixture of ethyl acetate and hexane.
Presence of multiple byproducts.Address the root cause of side reactions (see above). Employ fractional distillation or preparative chromatography for purification.

Experimental Protocols

Key Experiment: Williamson Ether Synthesis of this compound

This protocol is a generalized procedure based on the Williamson ether synthesis of similar aromatic ethers. Researchers should optimize the conditions for their specific setup.

Materials:

  • 2,3-Difluorophenol

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

  • Ethyl Iodide or Ethyl Bromide

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Diethyl ether or Ethyl acetate for extraction

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Deprotonation of 2,3-Difluorophenol:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,3-difluorophenol (1.0 eq.).

    • Dissolve the phenol in anhydrous DMF.

    • Under a nitrogen atmosphere, add sodium hydride (1.1 eq.) portion-wise to the stirred solution at 0 °C. Alternatively, potassium carbonate (1.5-2.0 eq.) can be used and the mixture stirred at room temperature for 30-60 minutes.

    • Allow the mixture to stir at room temperature for 30 minutes after the addition of NaH is complete to ensure full formation of the phenoxide.

  • Alkylation:

    • Cool the reaction mixture to 0 °C.

    • Add ethyl iodide (1.2 eq.) or ethyl bromide (1.2 eq.) dropwise via the dropping funnel.

    • After the addition, allow the reaction mixture to warm to room temperature and then heat to 50-80 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and add water and diethyl ether or ethyl acetate.

    • Separate the organic layer, and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Visualizations

Logical Workflow for Minimizing Side Reactions

MinimizingsideReactions Workflow to Minimize Side Reactions A Start: Synthesis of this compound B Identify Potential Side Reactions A->B G Choose Appropriate Base (e.g., NaH, K2CO3) A->G H Select Polar Aprotic Solvent (e.g., DMF, Acetonitrile) A->H C E2 Elimination (Ethene Formation) B->C D C-Alkylation B->D E Control Reaction Temperature (50-100 °C) C->E F Use Primary Ethyl Halide (e.g., EtI, EtBr) C->F D->F D->H I Monitor Reaction Progress (TLC, GC) E->I F->I G->I H->I J Optimized Synthesis with Minimized Side Products I->J SynthesisWorkflow Experimental Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A 1. Deprotonation of 2,3-Difluorophenol (NaH or K2CO3 in DMF) B 2. Alkylation with Ethyl Halide (EtI or EtBr) A->B C 3. Quench Reaction B->C D 4. Extraction with Organic Solvent C->D E 5. Wash with Water and Brine D->E F 6. Dry and Concentrate E->F G 7. Column Chromatography F->G H Pure this compound G->H

References

Technical Support Center: Purification of Crude 2,3-Difluoroethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude "2,3-Difluoroethoxybenzene". The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude this compound?

A1: Crude this compound, particularly when synthesized via the Williamson ether synthesis, is likely to contain the following impurities:

  • Unreacted Starting Materials: 2,3-difluorophenol and the ethylating agent (e.g., ethyl bromide, ethyl iodide, or ethyl tosylate).

  • Reaction Solvent: High-boiling point aprotic polar solvents such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Side-Products: Small amounts of elimination byproducts may be present, depending on the reaction conditions.

  • Water and Salts: Residual water and inorganic salts from the reaction work-up.

Q2: Which purification method is most suitable for this compound?

A2: The choice of purification method depends on the nature of the impurities and the desired final purity.

  • Fractional Vacuum Distillation is highly effective for separating the product from non-volatile impurities and starting materials with significantly different boiling points.

  • Flash Column Chromatography is ideal for removing impurities with similar boiling points but different polarities, such as residual 2,3-difluorophenol.

  • Preparative High-Performance Liquid Chromatography (HPLC) can be employed for achieving very high purity, especially when separating closely related isomers or impurities that are difficult to remove by other methods.

Q3: this compound is a liquid. Can recrystallization be used for its purification?

A3: While conventional recrystallization is used for solid compounds, low-temperature crystallization could be a viable option if the crude product solidifies upon cooling due to the presence of impurities. This would involve dissolving the crude liquid in a suitable solvent and cooling it to a very low temperature to induce crystallization of the pure product.

Troubleshooting Guides

Fractional Vacuum Distillation
Issue Possible Cause(s) Suggested Solution(s)
Poor Separation of Product and Impurities - Inefficient fractionating column.- Distillation rate is too rapid.- Unstable vacuum.- Use a longer fractionating column or one with higher efficiency packing (e.g., Vigreux, Raschig rings).- Reduce the heating rate to allow for proper vapor-liquid equilibrium.- Ensure all connections are airtight and the vacuum pump is functioning correctly.
Product Decomposition (Discoloration) - Distillation temperature is too high.- Reduce the pressure of the system to lower the boiling point of the product.
Bumping or Uncontrolled Boiling - Uneven heating.- Lack of boiling chips or magnetic stirring.- Use a heating mantle with a stirrer.- Add fresh boiling chips before starting the distillation.
Flash Column Chromatography
Issue Possible Cause(s) Suggested Solution(s)
Poor Separation of Product and Phenol Impurity - Inappropriate solvent system polarity.- Decrease the polarity of the eluent. A good starting point is a mixture of hexane and ethyl acetate. Perform thin-layer chromatography (TLC) to optimize the solvent ratio for a clear separation between the product and the phenol spot.
Product Elutes Too Quickly (Low Retention) - Solvent system is too polar.- Decrease the proportion of the polar solvent (e.g., ethyl acetate) in the mobile phase.
Product Elutes Too Slowly or Not at All - Solvent system is not polar enough.- Gradually increase the proportion of the polar solvent in the mobile phase.
Tailing of Spots on TLC and Column - The compound is interacting strongly with the acidic silica gel.- Add a small amount (0.1-1%) of triethylamine to the eluent to neutralize the silica surface.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification Method Typical Purity Achieved Scale Advantages Disadvantages
Fractional Vacuum Distillation 98-99.5%Large (grams to kilograms)Cost-effective for large quantities, removes non-volatile impurities.Less effective for impurities with close boiling points, potential for thermal degradation.
Flash Column Chromatography >99%Small to medium (milligrams to grams)High resolution for polar impurities like phenols, operates at room temperature.Requires larger volumes of solvent, more time-consuming for large scales.
Preparative HPLC >99.8%Small (milligrams to a few grams)Highest resolution, excellent for separating very similar compounds.Expensive, requires specialized equipment, limited sample loading capacity.

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column, a distillation head with a thermometer, a condenser, a receiving flask, and a connection to a vacuum pump with a pressure gauge.

  • Sample Preparation: Ensure the crude this compound is dry and free of solid particles. Add the crude product and a few boiling chips to the distillation flask.

  • Distillation:

    • Begin stirring and slowly reduce the pressure to the desired level.

    • Gradually heat the distillation flask using a heating mantle.

    • Collect any low-boiling fractions (forerun), which may contain residual solvents or ethylating agents.

    • Collect the main fraction of this compound at its boiling point under the specific vacuum pressure.

    • Stop the distillation when the temperature begins to rise or drop, or when only a small amount of residue remains.

  • Analysis: Analyze the purity of the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Flash Column Chromatography
  • Solvent System Selection: Using TLC, determine an optimal solvent system that provides good separation between this compound and its impurities. A common starting point is a mixture of hexanes and ethyl acetate.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen non-polar solvent.

    • Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

    • Add a layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting with the chosen solvent system, starting with a lower polarity and gradually increasing if necessary (gradient elution).

    • Collect fractions in separate test tubes.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Purity Confirmation: Confirm the purity of the final product by GC-MS or NMR.

Mandatory Visualization

PurificationWorkflow Crude Crude this compound Workup Aqueous Work-up (e.g., washing with base and brine) Crude->Workup Dry Drying of Organic Layer (e.g., with Na2SO4 or MgSO4) Workup->Dry SolventRemoval Solvent Removal (Rotary Evaporation) Dry->SolventRemoval PurificationChoice Choice of Purification Method SolventRemoval->PurificationChoice Distillation Fractional Vacuum Distillation PurificationChoice->Distillation  Large scale,  different boiling points Chromatography Flash Column Chromatography PurificationChoice->Chromatography  Small/medium scale,  different polarities HPLC Preparative HPLC (for very high purity) PurificationChoice->HPLC  Highest purity needed Analysis Purity Analysis (GC-MS, NMR) Distillation->Analysis Chromatography->Analysis HPLC->Analysis FinalProduct Pure this compound Analysis->FinalProduct

challenges in the scale-up of "2,3-Difluoroethoxybenzene" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2,3-Difluoroethoxybenzene

Welcome to the technical support center for the synthesis and scale-up of this compound. This resource is designed for researchers, chemists, and drug development professionals to address common challenges encountered during laboratory and pilot-scale production.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing this compound?

The most prevalent and direct method is the Williamson ether synthesis.[1] This reaction involves the deprotonation of 2,3-difluorophenol with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile to attack an ethylating agent, such as an ethyl halide or ethyl sulfonate, via an SN2 mechanism.[2][3]

Q2: Why is temperature control critical during the scale-up of this synthesis?

The O-alkylation (etherification) reaction is exothermic. On a larger scale, inefficient heat dissipation can lead to temperature increases, which significantly promotes undesirable side reactions, particularly the E2 elimination of the ethylating agent, resulting in ethylene gas and reduced yield.[4] Runaway reactions are a major safety concern in large-scale production.

Q3: What are the primary impurities I should expect?

Potential impurities include unreacted 2,3-difluorophenol, byproducts from C-alkylation (where the ethyl group attaches to the aromatic ring instead of the oxygen), and elimination byproducts from the ethylating agent.[1][3] Residual base and solvent are also common impurities that must be removed during workup and purification.

Q4: Are there any significant safety concerns with the reagents used?

Yes. Strong bases like sodium hydride (NaH) are highly flammable and reactive with water. Ethylating agents such as ethyl iodide or ethyl bromide are alkylating agents and should be handled with care as they are potentially genotoxic.[5][6] Chloroethane is a flammable vapor and a central nervous system depressant.[7] Always consult the Safety Data Sheet (SDS) for each reagent and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a fume hood.

Troubleshooting Guide

Q: My reaction yield is consistently low. What are the likely causes and solutions?

A: Low yield is a common issue that can stem from several factors. Refer to the table and workflow diagram below to diagnose the problem.

  • Incomplete Deprotonation: The base may not be strong enough to fully deprotonate the 2,3-difluorophenol. The acidity of the hydroxyl group is enhanced by the electron-withdrawing fluorine atoms, but a sufficiently strong base is still necessary.[8]

    • Solution: Switch to a stronger base (e.g., from K₂CO₃ to NaH) or ensure the base is fresh and anhydrous.

  • Competing Elimination Reaction: The alkoxide base can promote the E2 elimination of your ethylating agent, especially at higher temperatures. This is a common side reaction in Williamson ether synthesis.[9]

    • Solution: Maintain a lower reaction temperature. Consider using an ethylating agent with a better leaving group that allows for lower reaction temperatures (e.g., ethyl iodide instead of ethyl chloride).

  • Poor Nucleophilicity/Solvent Choice: The solvent plays a crucial role. Protic solvents (like ethanol) can solvate the phenoxide, reducing its nucleophilicity.

    • Solution: Use a polar aprotic solvent like DMF or DMSO, which enhances the nucleophilicity of the alkoxide.[9][10]

  • Moisture in the Reaction: Water will quench the strong base and the phenoxide, halting the reaction.

    • Solution: Ensure all glassware is oven-dried and reagents (especially the solvent and base) are anhydrous. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Troubleshooting Workflow for Low Yield / Impurities

G Troubleshooting Workflow start Problem: Low Yield or High Impurity check_base 1. Check Base - Strength? - Anhydrous? start->check_base check_temp 2. Check Temperature - Too high? - Stable? start->check_temp check_reagents 3. Check Reagents - Anhydrous solvent? - Good leaving group? start->check_reagents analyze_impurity 4. Analyze Impurities (GC-MS, NMR) start->analyze_impurity sol_base Solution: - Use stronger base (e.g., NaH) - Ensure anhydrous conditions check_base->sol_base sol_temp Solution: - Lower reaction temperature - Improve thermal monitoring check_temp->sol_temp sol_reagents Solution: - Use polar aprotic solvent (DMF, DMSO) - Use EtI > EtBr > EtCl check_reagents->sol_reagents impurity_elim Impurity ID'd: Elimination Product analyze_impurity->impurity_elim Alkene byproduct impurity_c_alk Impurity ID'd: C-Alkylation Product analyze_impurity->impurity_c_alk Isomer byproduct impurity_elim->sol_temp Primary Cause: High Temperature impurity_c_alk->sol_reagents Cause: Solvent/Counter-ion effect

Caption: A workflow diagram for troubleshooting low yield and impurity issues.

Q: I'm observing a significant byproduct with the same mass as my product. What could it be?

A: This is likely a C-alkylation byproduct. The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).[1] The position of C-alkylation (ortho or para to the oxygen) can result in an isomer of your desired product.

  • Solution: This side reaction is often influenced by the solvent and the counter-ion of the base. Less polar solvents can sometimes favor C-alkylation. Using highly dissociating polar aprotic solvents like DMF or DMSO generally favors O-alkylation.

Data Presentation

Table 1: Physical Properties of Key Compounds
CompoundFormulaMW ( g/mol )BP (°C)MP (°C)
2,3-DifluorophenolC₆H₄F₂O130.0954 °C / 25 mmHg39-42 °C
Ethyl BromideC₂H₅Br108.9738.4 °C-119 °C
ChloroethaneC₂H₅Cl64.5112.3 °C-139 °C
This compoundC₈H₈F₂O158.15Not availableNot available
Table 2: Comparison of Reaction Conditions for Williamson Ether Synthesis
BaseSolventTypical Temp.ProsCons
K₂CO₃Acetone, DMFRefluxMild, easy to handle, inexpensiveMay require higher temperatures; lower reactivity
NaOH / KOHDMSO, DMF25-80 °CInexpensive, effective for aryl ethers[9]Can introduce water; risk of side reactions at high temp
NaH / KHTHF, DMF0-25 °CVery strong, drives reaction to completionPyrophoric, requires strict anhydrous conditions
Cs₂CO₃DMF25-60 °CHighly effective, often gives high yields[9]Expensive, especially for scale-up

Experimental Protocols

Lab-Scale Synthesis of this compound

Disclaimer: This protocol is a representative example. All procedures should be performed by qualified personnel in a suitable chemical laboratory with appropriate safety measures.

Reagents & Materials:

  • 2,3-Difluorophenol (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

  • Ethyl Bromide (1.2 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aq. NH₄Cl solution

  • Saturated aq. NaCl (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser, dropping funnel, nitrogen inlet

Procedure:

  • Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a condenser with a nitrogen inlet, and a septum.

  • Base Addition: Under a nitrogen atmosphere, suspend NaH (1.1 eq) in anhydrous DMF.

  • Phenol Addition: Dissolve 2,3-difluorophenol (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension at 0 °C (ice bath).

  • Formation of Alkoxide: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.

  • Alkylation: Cool the mixture back to 0 °C. Add ethyl bromide (1.2 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours or until TLC/GC-MS analysis indicates the consumption of the starting phenol.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Washing: Combine the organic layers and wash with water (2x) and then with brine (1x).

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography or vacuum distillation to obtain pure this compound.

Visualizations

Reaction Pathway: Williamson Ether Synthesis

G Synthesis Pathway of this compound phenol 2,3-Difluorophenol phenoxide 2,3-Difluorophenoxide phenol->phenoxide + Base (e.g., NaH) - H₂ product This compound phenoxide->product SN2 Attack ethyl_halide Ethyl Halide (Et-X) ethyl_halide->product +

Caption: The reaction pathway for this compound synthesis.

Key Parameter Relationships in Scale-Up

G Interplay of Key Reaction Parameters param_temp Temperature outcome_good Desired: O-Alkylation (High Yield) param_temp->outcome_good Promotes Rate (Optimal) outcome_bad1 Side Reaction: E2 Elimination param_temp->outcome_bad1 Strongly Promotes (If Too High) param_base Base Strength param_base->outcome_good Ensures Deprotonation param_base->outcome_bad1 Promotes (If Hindered) param_solvent Solvent (Polar Aprotic) param_solvent->outcome_good Enhances Nucleophilicity outcome_bad2 Side Reaction: C-Alkylation param_solvent->outcome_bad2 Suppresses

Caption: The influence of key parameters on desired and side reactions.

References

Technical Support Center: Optimizing SNAr Reactions with 2,3-Difluoroethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize Nucleophilic Aromatic Substitution (SNAr) reactions involving 2,3-difluoroethoxybenzene.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q1: I am observing low to no conversion of this compound. What are the potential causes and how can I improve the yield?

A1: Low conversion in an SNAr reaction with this compound is a common challenge due to the electron-donating nature of the ethoxy group, which deactivates the aromatic ring towards nucleophilic attack. Here is a systematic approach to troubleshoot this issue:

  • Reaction Temperature: SNAr reactions on electron-rich or "unactivated" aromatic rings often require higher temperatures to proceed at a reasonable rate.[1][2] Consider incrementally increasing the reaction temperature.

  • Choice of Base: The selection of an appropriate base is critical. For weakly acidic nucleophiles (e.g., amines, alcohols), a strong base is necessary to generate a more potent nucleophile (amide or alkoxide).[3] Strong inorganic bases like KOH or stronger options such as sodium hydride (NaH), potassium tert-butoxide (Kt-BuO), or superbases may be required.[3][4]

  • Solvent Selection: Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred for SNAr reactions as they can stabilize the intermediate Meisenheimer complex.[3] For unactivated substrates, the choice of solvent can be even more critical.

  • Nucleophile Concentration: Increasing the concentration of the nucleophile can favor the forward reaction. Using a moderate excess of the nucleophile (e.g., 1.5-2.0 equivalents) is a common strategy.

Q2: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

A2: The presence of two fluorine atoms on the benzene ring can lead to a mixture of substitution products. The ethoxy group primarily directs the regioselectivity.

  • Understanding Directing Effects: The ethoxy group is an ortho-, para- director for electrophilic aromatic substitution, but for nucleophilic aromatic substitution on an unactivated ring, the outcome is governed by a complex interplay of electronic and steric factors. The relative positions of the fluorine atoms and the ethoxy group will influence which fluorine is more readily displaced. For this compound, substitution at the 2-position (ortho to the ethoxy group) might be sterically hindered.

  • Reaction Conditions: Regioselectivity can be highly dependent on the reaction conditions. Varying the solvent, base, and counter-ion can influence the selective formation of one isomer over another.[5] Systematic screening of these parameters is recommended.

Q3: I am observing decomposition of my starting material or product. What could be the cause?

A3: Decomposition can occur under harsh reaction conditions that are often necessary for unactivated substrates.

  • Temperature Control: While higher temperatures can increase the reaction rate, they can also lead to degradation. It is a delicate balance. Monitor the reaction closely and try to find the minimum temperature required for a reasonable conversion.

  • Base Strength: Very strong bases can sometimes lead to side reactions, such as elimination-addition (benzyne mechanism), especially with unactivated aryl halides, which can result in a complex mixture of products.[6] If you suspect this, consider using a slightly weaker base or carefully controlling the stoichiometry.

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can contribute to decomposition. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for an SNAr reaction?

A1: The SNAr reaction typically proceeds through a two-step addition-elimination mechanism.[7]

  • Nucleophilic Attack: The nucleophile attacks the carbon atom bearing a leaving group (in this case, fluorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8]

  • Elimination of Leaving Group: The aromaticity of the ring is restored by the elimination of the leaving group (fluoride ion). For traditional SNAr reactions, the first step is usually rate-determining.[9]

Q2: Why is this compound considered an "unactivated" substrate for SNAr?

A2: The ethoxy group is an electron-donating group, which increases the electron density on the aromatic ring. This makes the ring less electrophilic and therefore less susceptible to attack by nucleophiles. Classical SNAr reactions are most efficient on aromatic rings that are "activated" by strong electron-withdrawing groups (e.g., nitro, cyano) positioned ortho or para to the leaving group.[10][11]

Q3: What are some alternative strategies to promote SNAr on unactivated fluoroarenes like this compound?

A3: When traditional thermal SNAr conditions are ineffective, several modern strategies can be employed:

  • Photoredox Catalysis: This method uses a photocatalyst that, upon irradiation with light, can facilitate the single-electron oxidation of the fluoroarene, making it more susceptible to nucleophilic attack.[1]

  • Concerted SNAr: The use of stoichiometric amounts of very strong bases can promote a concerted mechanism that avoids the formation of a high-energy Meisenheimer complex.[4]

  • Transition-Metal Catalysis: Ruthenium or other transition metal complexes can coordinate to the aromatic ring, decreasing its electron density and facilitating nucleophilic attack.[12]

Experimental Protocols

The following are representative protocols that can be adapted for the SNAr reaction of this compound with different classes of nucleophiles. Note: These are starting points and may require optimization.

Protocol 1: Reaction with an Amine Nucleophile (e.g., Piperidine)

  • Materials:

    • This compound (1.0 eq)

    • Piperidine (1.5 eq)

    • Potassium tert-butoxide (2.0 eq)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and anhydrous DMSO.

    • Add piperidine to the solution.

    • Carefully add potassium tert-butoxide in portions at room temperature.

    • Heat the reaction mixture to 100-140 °C.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Reaction with an Alcohol Nucleophile (e.g., Sodium Methoxide)

  • Materials:

    • This compound (1.0 eq)

    • Sodium methoxide (2.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, add this compound and anhydrous DMF.

    • Add sodium methoxide to the solution.

    • Heat the reaction to 120-160 °C and monitor by TLC or LC-MS.

    • After the reaction is complete, cool to room temperature, carefully add saturated aqueous ammonium chloride to quench the reaction.

    • Extract the product with an organic solvent, wash the organic layer with brine, dry, and concentrate.

    • Purify the crude product by flash chromatography.

Data Presentation

The following tables summarize how key reaction parameters can influence the yield of the SNAr reaction with this compound, based on general principles for unactivated substrates.

Table 1: Effect of Base on Product Yield

EntryBase (eq)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃ (2.0)DMSO14024<10
2K₃PO₄ (2.0)DMSO1402415-25
3KOH (2.0)DMSO1401840-60
4Kt-BuO (2.0)DMSO1201260-80
5NaH (2.0)DMF1201265-85

Table 2: Effect of Solvent on Product Yield

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1Kt-BuO (2.0)Toluene11024<5
2Kt-BuO (2.0)THF6624<5
3Kt-BuO (2.0)Acetonitrile822410-20
4Kt-BuO (2.0)DMF1201255-75
5Kt-BuO (2.0)DMSO1201260-80

Table 3: Effect of Temperature on Product Yield

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1Kt-BuO (2.0)DMSO802420-30
2Kt-BuO (2.0)DMSO1001845-60
3Kt-BuO (2.0)DMSO1201260-80
4Kt-BuO (2.0)DMSO140865-85 (with some decomposition)

Visualizations

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine this compound, Nucleophile, and Solvent add_base Add Base reagents->add_base Under Inert Atmosphere heat Heat to Target Temperature add_base->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench Reaction monitor->quench Upon Completion extract Extract Product quench->extract purify Purify Product (Chromatography) extract->purify final_product final_product purify->final_product Characterize

Caption: General experimental workflow for SNAr with this compound.

Troubleshooting_Tree cluster_conditions Check Reaction Conditions cluster_reagents Check Reagents start Low/No Product Yield temp Is Temperature High Enough? start->temp base Is Base Strong Enough? start->base solvent Is Solvent Polar Aprotic? start->solvent nucleophile Is Nucleophile Potent/Concentrated? start->nucleophile reagent_quality Are Reagents Anhydrous/Pure? start->reagent_quality increase_temp Increase Temperature temp->increase_temp No stronger_base Use Stronger Base (e.g., K-t-BuO, NaH) base->stronger_base No change_solvent Switch to DMSO/DMF solvent->change_solvent No increase_eq Increase Equivalents of Nucleophile nucleophile->increase_eq No dry_reagents Use Fresh/Anhydrous Reagents and Solvents reagent_quality->dry_reagents No

Caption: Troubleshooting decision tree for low yield in SNAr reactions.

References

Technical Support Center: Addressing Purity Issues with Commercial "2,3-Difluoroethoxybenzene"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common purity issues encountered with commercial "2,3-Difluoroethoxybenzene". The following troubleshooting guides and FAQs provide insights into potential impurities, analytical methods for their detection, and protocols for purification.

Troubleshooting Guide

Issue: Unexpected peaks observed in Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Potential Cause Suggested Action
Residual Starting Materials: Unreacted 2,3-difluorophenol or ethylating agents (e.g., ethyl bromide, ethyl iodide).- Confirm the identity of the peaks by comparing their mass spectra with reference spectra of the suspected starting materials.- Employ a purification method such as a basic wash (e.g., with dilute NaOH solution) to remove unreacted acidic phenol.
C-Alkylation Byproducts: Isomers formed by alkylation on the aromatic ring instead of the hydroxyl group.- These byproducts can be difficult to remove due to similar physical properties. - High-resolution analytical techniques like HPLC or capillary GC may be required for separation and quantification. - Fractional distillation under reduced pressure might be effective if boiling points differ significantly.
Solvent Residues: Presence of solvents used during the synthesis or purification process (e.g., DMF, acetonitrile, THF).- Identify the solvent by its mass spectrum and retention time. - Remove residual solvents by rotary evaporation or by dissolving the product in a low-boiling-point solvent and re-evaporating.
Degradation Products: Formation of impurities due to improper storage or handling.- Store "this compound" in a cool, dark place in a tightly sealed container to prevent degradation. - Re-purify the material if degradation is suspected.

Issue: Purity by High-Performance Liquid Chromatography (HPLC) is lower than specified.

Potential Cause Suggested Action
Co-eluting Impurities: One or more impurities may have a similar retention time to the main product under the current HPLC conditions.- Modify the HPLC method by changing the mobile phase composition, gradient profile, or column chemistry to improve resolution. - Employ a different detection wavelength if the impurity has a different UV absorption profile.
Incomplete Separation from Isomers: C-alkylated isomers may be present.- Use a high-resolution HPLC column or optimize the mobile phase to achieve baseline separation.
Presence of Non-UV Active Impurities: Some impurities may not be detectable by a UV detector.- Use a more universal detector such as a mass spectrometer (LC-MS) or a charged aerosol detector (CAD).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial "this compound"?

A1: Based on its likely synthesis via the Williamson ether synthesis, the most probable impurities include:

  • Unreacted Starting Materials: 2,3-difluorophenol and the ethylating agent (e.g., ethyl bromide, ethyl iodide).

  • Byproducts: C-alkylated isomers, where the ethyl group attaches to the benzene ring instead of the oxygen atom.

  • Residual Solvents: Solvents used in the reaction or workup, such as dimethylformamide (DMF), acetonitrile, or tetrahydrofuran (THF).

Q2: How can I confirm the identity of an unknown impurity?

A2: The most effective method for identifying unknown impurities is Gas Chromatography-Mass Spectrometry (GC-MS). The mass spectrum of the impurity can be compared to spectral libraries for identification. For a more detailed structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ¹⁹F NMR, is invaluable.

Q3: What is the recommended method for determining the purity of "this compound"?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • GC-MS: Ideal for identifying and quantifying volatile and semi-volatile impurities.

  • HPLC: Excellent for quantifying non-volatile impurities and isomers. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.

  • ¹⁹F NMR: A powerful technique for detecting and quantifying fluorine-containing impurities, as the chemical shifts are very sensitive to the local electronic environment.

Q4: Can you provide a general purification protocol to improve the purity of my "this compound"?

A4: A general purification strategy involves removing the likely acidic and water-soluble impurities:

  • Aqueous Wash: Dissolve the crude "this compound" in a water-immiscible organic solvent like diethyl ether or dichloromethane.

  • Basic Wash: Wash the organic solution with a dilute aqueous solution of sodium hydroxide (e.g., 1 M NaOH) to remove unreacted 2,3-difluorophenol.

  • Water Wash: Wash the organic layer with water to remove any remaining NaOH and water-soluble impurities.

  • Brine Wash: Wash with a saturated aqueous solution of sodium chloride (brine) to aid in the removal of water from the organic layer.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation.

  • Distillation (Optional): For higher purity, fractional distillation under reduced pressure can be performed.

Experimental Protocols

Protocol 1: Purity Analysis by GC-MS
  • Instrumentation: Standard Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Electron Ionization (EI) at 70 eV.

  • Sample Preparation: Dilute the "this compound" sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

Protocol 2: Purity Analysis by HPLC
  • Instrumentation: Standard High-Performance Liquid Chromatograph with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • Start with 50% B, hold for 2 minutes.

    • Linearly increase to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 50% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Dissolve a known amount of the sample in the initial mobile phase composition.

Visualizations

Purification_Workflow Crude Crude this compound Dissolve Dissolve in Organic Solvent Crude->Dissolve Basic_Wash Wash with dilute NaOH(aq) Dissolve->Basic_Wash Water_Wash Wash with Water Basic_Wash->Water_Wash Phenolic_Impurities Aqueous Waste (Phenolic Impurities) Basic_Wash->Phenolic_Impurities Brine_Wash Wash with Brine Water_Wash->Brine_Wash Aqueous_Waste Aqueous Waste Water_Wash->Aqueous_Waste Dry Dry over Anhydrous Agent Brine_Wash->Dry Brine_Wash->Aqueous_Waste Evaporate Solvent Evaporation Dry->Evaporate Pure Purified this compound Evaporate->Pure

Caption: General workflow for the purification of "this compound".

Troubleshooting_Logic Start Purity Issue Identified Analysis Perform GC-MS and HPLC Analysis Start->Analysis Identify Identify Impurity Type Analysis->Identify Starting_Material Unreacted Starting Material Identify->Starting_Material  Acidic/Basic? Byproduct Synthesis Byproduct Identify->Byproduct  Isomer/Side Reaction? Solvent Residual Solvent Identify->Solvent  Known Solvent? Purify_SM Purification: Aqueous/Basic Wash Starting_Material->Purify_SM Purify_BP Purification: Fractional Distillation or Chromatography Byproduct->Purify_BP Purify_Solvent Rotary Evaporation Solvent->Purify_Solvent Reanalyze Re-analyze for Purity Purify_SM->Reanalyze Purify_BP->Reanalyze Purify_Solvent->Reanalyze

Caption: Logical workflow for troubleshooting purity issues.

enhancing the stability of "2,3-Difluoroethoxybenzene" under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 2,3-Difluoroethoxybenzene under various reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is a relatively stable compound under standard laboratory conditions. The presence of fluorine atoms on the benzene ring and the ethoxy group contributes to its thermal and chemical stability.[1][2] The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, which imparts exceptional stability to fluorinated compounds.[1] It is generally stable at recommended temperatures and pressures but can react with strong oxidizing agents.[3]

Q2: Are there any known incompatible reagents or conditions for this compound?

A2: Yes. While generally stable, the following should be used with caution:

  • Strong Oxidizing Agents: Avoid strong oxidizing agents, as they can lead to degradation of the molecule.[3] The aromatic ring and the ether linkage can be susceptible to oxidation under harsh conditions.

  • Strong Acids: Strong acids, particularly hydrohalic acids like HBr and HI, can cleave the ether bond. This reaction is a known method for ether cleavage and should be avoided if the integrity of the molecule is desired.

  • High Temperatures: Although thermally robust, prolonged exposure to very high temperatures may lead to decomposition. Fluorinated aromatic ethers generally exhibit good thermal stability.[4]

Q3: What are the likely degradation pathways for this compound?

A3: Based on the chemistry of aromatic ethers and fluorinated compounds, the most probable degradation pathways include:

  • Ether Cleavage: Under strong acidic conditions, the ether linkage can be protonated, followed by nucleophilic attack (SN1 or SN2 mechanism) by a counter-ion, leading to the formation of 2,3-difluorophenol and an ethyl halide.

  • Oxidative Degradation: Strong oxidizing agents could potentially oxidize the aromatic ring, leading to ring-opening or the formation of phenolic and quinone-like structures. The benzylic-like hydrogens on the ethoxy group could also be a site of oxidation.[5]

  • Nucleophilic Aromatic Substitution (SNAr): While the fluorine atoms are generally stable, under harsh conditions with strong nucleophiles, displacement of a fluorine atom is a possibility, particularly if the ring is further activated by other electron-withdrawing groups.[6]

Q4: How can I monitor the stability of this compound during my reaction?

A4: The stability of this compound can be monitored using standard analytical techniques:

  • Thin Layer Chromatography (TLC): A quick and easy way to check for the appearance of new, more polar spots which could indicate the formation of degradation products like 2,3-difluorophenol.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for monitoring the consumption of the starting material and the formation of volatile byproducts.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the amount of this compound remaining in the reaction mixture and to detect non-volatile degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can provide detailed structural information about any new species forming in the reaction. The appearance of new signals or changes in the integration of existing signals can indicate degradation.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue 1: Low reaction yield and formation of a polar byproduct.

  • Question: My reaction is giving a low yield of the desired product, and TLC analysis shows a new, more polar spot that stains with an oxidizing agent. What could be the issue?

  • Answer: This is likely due to the cleavage of the ether bond, resulting in the formation of 2,3-difluorophenol. This can be caused by acidic conditions, either from an acidic reagent, a catalyst, or an acidic byproduct of the reaction.

    Troubleshooting Steps:

    • Check the pH of your reaction mixture: If it is acidic, consider adding a non-nucleophilic base (e.g., proton sponge, or an inorganic base like potassium carbonate if compatible with your reaction) to neutralize the acid.

    • Use anhydrous conditions: The presence of water can sometimes facilitate acid-catalyzed hydrolysis.

    • Choose your reagents carefully: If possible, avoid strong acids. If an acid is required, consider using a milder Lewis acid or a solid-supported acid that can be easily removed.

Issue 2: Complex mixture of products observed by GC-MS.

  • Question: After my reaction, GC-MS analysis shows multiple unexpected peaks, suggesting a complex mixture of byproducts. What could be the cause?

  • Answer: A complex product mixture could be the result of either thermal degradation or oxidation.

    Troubleshooting Steps:

    • Lower the reaction temperature: If the reaction is being run at an elevated temperature, try reducing it. Even if the compound has good thermal stability, side reactions can be accelerated at higher temperatures.

    • Ensure an inert atmosphere: If your reaction is sensitive to oxygen, ensure it is run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    • Purify your starting materials: Impurities in your starting materials or solvents can sometimes catalyze side reactions.

Data Presentation

Table 1: General Stability of Fluoroaromatic Ethers

Condition/ReagentStabilityPotential Degradation ProductsNotes
Thermal Stress Generally HighRing-rearranged products, fragmentationFluorinated aromatic ethers can withstand high temperatures, but decomposition is possible under extreme conditions.[4]
Strong Oxidizing Agents LowPhenols, quinones, ring-opened productsThe aromatic ring and ether linkage are susceptible to oxidation.[3]
Strong Acids (e.g., HBr, HI) Low2,3-Difluorophenol, Ethyl HalideClassic ether cleavage reaction.
Strong Bases (e.g., BuLi) Generally High-The difluoroethoxy group is generally stable to strong bases, as evidenced by its use in syntheses involving organolithium reagents.
Aqueous Conditions (Neutral pH) High-Generally stable to hydrolysis under neutral conditions.

Table 2: Bond Dissociation Energies (BDEs) of Related Bonds

BondBond Dissociation Energy (kcal/mol)Reference
C₆H₅-F (Fluorobenzene)125.6[7]
C₆H₅-H (Benzene)112.9[7]
CH₃CH₂-H (Ethane)101.1[8]
C₆H₅O-CH₃ (Anisole, C-O bond)~77General organic chemistry reference
CH₃-F114.0[7]

Experimental Protocols

Protocol 1: General Procedure for Monitoring Stability by HPLC

  • Sample Preparation: At various time points during the reaction, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture. Quench the reaction if necessary (e.g., by adding to a vial containing a small amount of a suitable quenching agent). Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or other suitable modifier). For example, start with 30% acetonitrile and ramp up to 90% over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where this compound and potential byproducts absorb (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Analysis: Monitor the peak corresponding to this compound. A decrease in its area percentage and the appearance of new peaks would indicate degradation.

Mandatory Visualization

degradation_pathway A This compound B Protonated Ether A->B Strong Acid (HX) E Oxidized Products (Phenols, Quinones) A->E Strong Oxidizing Agent C 2,3-Difluorophenol B->C Nucleophilic Attack (X⁻) D Ethyl Halide B->D Nucleophilic Attack (X⁻)

Potential Degradation Pathways

troubleshooting_workflow Start Reaction with this compound CheckYield Low Yield or Byproducts? Start->CheckYield Analyze Analyze Byproducts (TLC, GC-MS, HPLC, NMR) CheckYield->Analyze Yes End Improved Stability CheckYield->End No PolarByproduct Polar Byproduct (e.g., Phenol)? Analyze->PolarByproduct ComplexMixture Complex Mixture? Analyze->ComplexMixture PolarByproduct->ComplexMixture No AcidicConditions Suspect Acidic Conditions PolarByproduct->AcidicConditions Yes OxidationThermal Suspect Oxidation or Thermal Degradation ComplexMixture->OxidationThermal Yes ModifyConditions1 Add Non-nucleophilic Base Use Anhydrous Conditions AcidicConditions->ModifyConditions1 ModifyConditions1->Start ModifyConditions2 Lower Temperature Use Inert Atmosphere OxidationThermal->ModifyConditions2 ModifyConditions2->Start

Troubleshooting Workflow

References

analytical techniques for detecting impurities in "2,3-Difluoroethoxybenzene"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the analytical techniques for detecting impurities in "2,3-Difluoroethoxybenzene." Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental analysis.

Impurity Analysis Workflow

The following diagram illustrates a general workflow for the identification and quantification of impurities in a given sample of this compound.

Impurity Analysis Workflow General Analytical Workflow for Impurity Identification cluster_0 Sample Preparation cluster_1 Initial Screening cluster_2 Data Analysis & Identification cluster_3 Structure Confirmation cluster_4 Final Reporting Sample Sample of this compound Dilution Dilution in appropriate solvent (e.g., Methanol, Acetonitrile) Sample->Dilution HPLC_UV HPLC-UV Analysis (for non-volatile impurities) Dilution->HPLC_UV Inject GC_MS GC-MS Analysis (for volatile impurities/solvents) Dilution->GC_MS Inject Peak_Integration Peak Integration & Quantification HPLC_UV->Peak_Integration GC_MS->Peak_Integration Library_Search Mass Spectral Library Search (GC-MS) GC_MS->Library_Search Structure_Elucidation Structural Elucidation of Unknowns Peak_Integration->Structure_Elucidation If unknown peaks are present Report Generate Impurity Profile Report Peak_Integration->Report For known impurities Isolation Isolation of Impurity (e.g., Preparative HPLC) Structure_Elucidation->Isolation NMR NMR Spectroscopy (1H, 13C, 19F) Isolation->NMR NMR->Report

Caption: General analytical workflow for impurity identification.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common questions and issues that may arise during the analysis of this compound for impurities.

Potential Impurities

Q1: What are the likely impurities in a sample of this compound?

A1: Impurities can originate from the synthesis process, degradation, or storage. A common synthesis route is the Williamson ether synthesis, reacting 2,3-difluorophenol with an ethylating agent (e.g., ethyl bromide or diethyl sulfate). Potential impurities include:

  • Starting Materials:

    • Unreacted 2,3-difluorophenol.

    • Residual ethylating agent.

  • By-products:

    • Positional isomers (e.g., 2,4-difluoroethoxybenzene or 3,4-difluoroethoxybenzene) if the starting difluorophenol was not isomerically pure.

    • Over-alkylation products, though less common.

    • Diethyl ether (from self-condensation of the ethylating agent).

  • Degradation Products:

    • Hydrolysis of the ether linkage back to 2,3-difluorophenol.

    • Oxidation products, depending on storage conditions.

  • Residual Solvents:

    • Solvents used in the reaction and purification steps (e.g., acetone, ethanol, acetonitrile, dimethylformamide).

Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting

Q2: I am observing peak tailing for the main this compound peak in my GC-MS analysis. What could be the cause and how can I fix it?

A2: Peak tailing for polar, fluorinated compounds is a common issue. Here are the likely causes and solutions:

  • Active Sites in the Inlet or Column: Exposed silanol groups in the injector liner or at the head of the column can interact with your analyte.

    • Solution: Use a deactivated inlet liner. You can also trim a small portion (e.g., 10-20 cm) from the front of the column to remove active sites that have developed over time.

  • Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column.

    • Solution: Bake out the column at a high temperature (within its specified limits). If the problem persists, trimming the column is recommended.

  • Improper Column Installation: A poor cut on the column end or incorrect installation depth in the injector can cause peak distortion.

    • Solution: Ensure the column is cut cleanly at a 90-degree angle and installed according to the manufacturer's instructions for your GC model.

Q3: I am seeing unexpected peaks (ghost peaks) in my GC-MS chromatogram. What is their origin?

A3: Ghost peaks are typically due to contamination or carryover.

  • Contaminated System: The injector, detector, or carrier gas may be contaminated.

    • Solution: Clean the injector port and replace the septum and liner. Ensure high-purity carrier gas is used with appropriate traps.

  • Carryover: Residual sample from a previous, more concentrated injection.

    • Solution: Run a solvent blank to confirm carryover. Implement a thorough needle wash program in your autosampler sequence and consider adding a solvent blank run after high-concentration samples.

Q4: My sensitivity is poor, and I am not detecting expected low-level impurities.

A4: Poor sensitivity can stem from several factors:

  • Injector or Detector Temperature: If temperatures are too low, less volatile impurities may not transfer efficiently to the column or be detected effectively.

    • Solution: Optimize the injector and detector temperatures. For the mass spectrometer, ensure the ion source is clean.

  • Leak in the System: A leak in the injection port or column connections can lead to a loss of sample.

    • Solution: Use an electronic leak detector to check for leaks at all fittings and connections.

  • Contaminated Ion Source (MS): A dirty ion source will significantly reduce sensitivity.

    • Solution: Clean the ion source of the mass spectrometer according to the manufacturer's protocol.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Q5: I am having trouble separating positional isomers of difluoroethoxybenzene using HPLC.

A5: Isomers can be challenging to separate due to their similar physicochemical properties.

  • Suboptimal Mobile Phase or Column: The selectivity of your current method may not be sufficient.

    • Solution:

      • Optimize the mobile phase: Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A shallower gradient can improve resolution.

      • Try a different column: A column with a different stationary phase (e.g., a phenyl-hexyl or a pentafluorophenyl (PFP) phase) can offer different selectivity for aromatic, fluorinated compounds compared to a standard C18 column.

      • Adjust the temperature: Running the separation at a different temperature can alter selectivity.

Q6: My HPLC baseline is noisy and drifting.

A6: An unstable baseline can be caused by several factors:

  • Mobile Phase Issues: Dissolved gas, improper mixing, or contaminated solvents can all contribute to baseline noise.

    • Solution: Ensure your mobile phase is properly degassed. Use high-purity (HPLC-grade) solvents and prepare fresh mobile phases daily.

  • Pump Malfunction: Inconsistent solvent delivery from the pump can cause pressure fluctuations and a noisy baseline.

    • Solution: Purge the pump to remove any air bubbles. If the problem persists, check the pump seals and check valves for wear.

  • Column Equilibration: The column may not be fully equilibrated with the mobile phase at the start of the run.

    • Solution: Allow sufficient time for the column to equilibrate before injecting your sample, especially when using a new mobile phase.

Q7: I am not detecting any peaks in my HPLC chromatogram.

A7: This can be due to a few critical issues:

  • No Injection: The autosampler may have malfunctioned.

    • Solution: Verify that the autosampler is functioning correctly and that the sample vial contains enough sample.

  • System Leak: A major leak in the flow path will prevent the sample from reaching the detector.

    • Solution: Check for leaks at all connections between the injector, column, and detector.

  • Detector Issue: The detector lamp may be off or have failed.

    • Solution: Ensure the detector lamp is on and has sufficient energy.

Experimental Protocols

The following are representative starting methods for the analysis of impurities in this compound. These methods should be optimized and validated for your specific application and instrumentation.

GC-MS Method for Volatile and Semi-Volatile Impurities

This method is suitable for the detection of residual solvents, starting materials, and volatile by-products.

ParameterSetting
Instrumentation Gas Chromatograph with Mass Spectrometer
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program - Initial Temperature: 50 °C, hold for 2 minutes- Ramp: 15 °C/min to 280 °C- Hold: 5 minutes at 280 °C
Injector - Temperature: 250 °C- Mode: Split (20:1)- Injection Volume: 1 µL
Mass Spectrometer - Ionization Mode: Electron Ionization (EI) at 70 eV- Mass Range: 35-400 amu- Ion Source Temp: 230 °C- Transfer Line Temp: 280 °C
Sample Prep Dissolve sample in Dichloromethane to a concentration of approximately 1 mg/mL.
HPLC-UV Method for Non-Volatile Impurities

This method is designed for the separation and quantification of non-volatile impurities such as unreacted starting materials (e.g., 2,3-difluorophenol) and degradation products.

ParameterSetting
Instrumentation High-Performance Liquid Chromatograph with UV Detector
Column C18 column, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Program - 0 min: 40% B- 15 min: 90% B- 17 min: 90% B- 17.1 min: 40% B- 20 min: 40% B
Flow Rate 1.0 mL/min
Column Temp 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Prep Dissolve sample in a 50:50 mixture of Acetonitrile and Water to a concentration of approximately 0.5 mg/mL.

Quantitative Data Summary

The following table provides representative data for the analysis of impurities in fluorinated aromatic compounds. Actual values for this compound will need to be determined through method validation.

Impurity TypeAnalytical TechniqueExpected Retention Time (min)Limit of Detection (LOD)Limit of Quantification (LOQ)
Residual Solvents (e.g., Acetone)GC-MSEarly eluting (< 5 min)~1-5 ppm~5-15 ppm
2,3-DifluorophenolHPLC-UV5 - 8~0.01%~0.03%
Positional IsomersGC-MS or HPLC-UVClose to main peak~0.02%~0.05%
High-boiling by-productsGC-MSLate eluting (> 10 min)~0.01%~0.03%

strategies to increase the efficiency of reactions using "2,3-Difluoroethoxybenzene"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,3-Difluoroethoxybenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for reactions involving this versatile synthetic intermediate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound, particularly focusing on lithiation reactions, which are crucial for further functionalization.

Issue 1: Low Yield in Ortho-Lithiation and Iodination

Question: I am performing an ortho-lithiation on this compound followed by quenching with iodine, but I am observing low yields of the desired 1-ethoxy-2,3-difluoro-4-iodobenzene. What are the potential causes and solutions?

Answer:

Low yields in this two-step, one-pot reaction can stem from several factors, from reagent quality to reaction conditions. Here is a systematic guide to troubleshooting this issue.

Potential Causes and Solutions:

CauseRecommended Solution
Moisture in Reaction Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. THF, a common solvent for lithiation, should be freshly distilled from a suitable drying agent like sodium/benzophenone.
Inactive Lithiating Agent The titer of your n-butyllithium (n-BuLi) or other organolithium reagent may be low. It is crucial to titrate organolithium solutions periodically to determine their exact molarity. Use a freshly titrated or newly purchased bottle of n-BuLi for best results.
Suboptimal Reaction Temperature Ortho-lithiation: This reaction is typically conducted at low temperatures to prevent side reactions. A temperature of -40°C is a good starting point.[1] If you observe decomposition or side products, consider lowering the temperature further. Iodination: The subsequent halogen-lithium exchange with iodine should also be performed at a low temperature, for instance, -20°C, to avoid over-reaction or decomposition of the lithiated intermediate.[1]
Inefficient Quenching Ensure the iodine solution is added slowly to the lithiated intermediate. A rapid, exothermic addition can lead to side reactions. The iodine should be dissolved in an anhydrous solvent like THF before addition.
Incorrect Stoichiometry Use a slight excess of the lithiating agent (e.g., 1.1-1.2 equivalents) to ensure complete lithiation. For the quench, use a stoichiometric amount or a slight excess of iodine (1.0-1.2 equivalents) relative to the starting material.

Experimental Workflow for Ortho-Lithiation and Iodination:

lithiation_iodination_workflow cluster_setup Reaction Setup cluster_lithiation Ortho-Lithiation cluster_iodination Iodination cluster_workup Workup & Purification A Oven-dried Glassware B Inert Atmosphere (Ar/N2) A->B C Anhydrous THF D This compound C->D E Cool to -40°C D->E F Add n-BuLi (1.1 eq) E->F G Stir for 1-2h F->G H Cool to -20°C G->H I Add I2 in THF (1.1 eq) H->I J Warm to RT I->J K Aqueous Quench J->K L Extraction K->L M Column Chromatography L->M N N M->N Product

Caption: Workflow for ortho-lithiation and iodination of this compound.

Issue 2: Poor Selectivity in Functionalization

Question: After lithiation of my this compound derivative, subsequent reactions with electrophiles are giving me a mixture of products or poor regioselectivity. How can I improve this?

Answer:

Achieving high selectivity in the functionalization of lithiated intermediates depends on controlling the position of lithiation and the reactivity of the subsequent electrophile.

Strategies for Improving Selectivity:

StrategyDetailed Approach
Directed Ortho-Metalation (DoM) The ethoxy group in this compound is a directing group for ortho-lithiation. However, the fluorine atoms also influence the acidity of the aromatic protons. Ensure your reaction conditions (low temperature, appropriate alkyllithium base) favor lithiation at the desired position. The position ortho to the ethoxy group is generally favored.[2]
Halogen Dance Reactions In some dihalosubstituted aromatics, a "halogen dance" can occur, where the lithium atom migrates.[3][4] This is more common with heavier halogens. If you are working with a halogenated derivative of this compound, be aware of this potential isomerization and control your reaction times and temperatures carefully to trap the desired lithiated species.
Choice of Electrophile Highly reactive electrophiles are more likely to react quickly and cleanly with the lithiated intermediate. Less reactive electrophiles may require longer reaction times or warming, which can lead to decomposition or side reactions of the organolithium species.
Transmetalation For subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), consider transmetalating the lithiated species to a different metal (e.g., with ZnCl₂, B(OR)₃, etc.) to generate a more stable organometallic reagent before adding the coupling partners and catalyst.

Logical Flow for Optimizing Selectivity:

selectivity_optimization A Poor Selectivity Observed B Confirm Structure of Isomers A->B C Review Lithiation Conditions B->C D Adjust Temperature/Time C->D E Consider Alternative Base C->E F Evaluate Electrophile Reactivity D->F E->F G Test More Reactive Electrophile F->G H Consider Transmetalation F->H I Successful Selective Reaction G->I H->I

Caption: Decision-making workflow for troubleshooting poor selectivity.

Frequently Asked Questions (FAQs)

General Properties and Handling

Q1: What are the key properties of this compound? A1: this compound is a clear, colorless to slightly pale yellow liquid.[5] It is used as a synthetic intermediate in the pharmaceutical and liquid crystal material industries.[6] It is stable under recommended storage temperatures and pressures but can react with strong oxidizing agents.[6]

Q2: How should I store this compound? A2: It should be stored at room temperature in a tightly sealed container in a dry and well-ventilated place.[5]

Q3: What are the primary hazards associated with this compound? A3: It is harmful if swallowed and harmful to aquatic life with long-lasting effects.[5] Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn when handling this chemical.

Reaction Efficiency and Optimization

Q4: Which types of reactions is this compound typically used for? A4: Due to its chemical structure, it is a valuable precursor for introducing a difluoroethoxybenzene moiety into larger molecules.[7] It is commonly used in reactions that involve functionalization of the aromatic ring, such as electrophilic aromatic substitution, and more specifically, ortho-lithiation followed by reaction with an electrophile.[1][8]

Q5: I am planning a Buchwald-Hartwig amination with a halogenated derivative of this compound. What general conditions should I start with? A5: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds.[9] For an aryl halide derived from this compound, a good starting point would be:

ParameterRecommendation
Catalyst A palladium(0) source, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃.
Ligand A bulky, electron-rich phosphine ligand is crucial. Common choices include XPhos, RuPhos, or BrettPhos, especially for challenging substrates.[10]
Base A strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required.[11]
Solvent Anhydrous, aprotic solvents like toluene, dioxane, or THF are commonly used.
Temperature Reactions are often heated, typically in the range of 80-110°C.

Q6: What about conditions for a Suzuki coupling with a borylated or halogenated this compound derivative? A6: The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds.[12] For a derivative of this compound, typical conditions would be:

ParameterRecommendation
Catalyst A palladium(0) catalyst, such as Pd(PPh₃)₄, or a combination of a Pd(II) source (e.g., Pd(OAc)₂) with phosphine ligands.
Ligand Triphenylphosphine (PPh₃) is a common choice, but other phosphine ligands can be used to optimize the reaction.
Base An aqueous solution of a base like K₂CO₃, Cs₂CO₃, or K₃PO₄ is required.
Solvent A two-phase solvent system is often used, such as toluene/water or dioxane/water.
Coupling Partners An aryl halide or triflate coupled with an arylboronic acid or ester.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-Ethoxy-2,3-difluoro-4-iodobenzene via Ortho-Lithiation

This protocol is adapted from methodologies for ortho- and halogen-lithiation reactions.[1]

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)

  • Iodine (I₂)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Oven-dried round-bottom flask and magnetic stir bar

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet.

  • Reagent Addition: Under an inert atmosphere, add this compound (1.0 eq) to anhydrous THF.

  • Lithiation: Cool the solution to -40°C using a suitable cooling bath. Add n-BuLi (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly.

  • Stirring: Stir the reaction mixture at -40°C for 1.5 hours.

  • Iodination: Prepare a solution of iodine (1.1 eq) in anhydrous THF. Cool the reaction mixture to -20°C and slowly add the iodine solution dropwise.

  • Warming: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 1 hour.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution until the orange/brown color disappears.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers. Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to yield the pure 1-ethoxy-2,3-difluoro-4-iodobenzene.

References

Validation & Comparative

A Comparative Guide to 2,3-Difluoroethoxybenzene and Other Fluorinated Aromatic Compounds for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine into aromatic scaffolds is a cornerstone for tailoring molecular properties. This guide provides a comparative analysis of 2,3-difluoroethoxybenzene against other fluorinated aromatic compounds, focusing on key performance attributes relevant to drug discovery and development. While direct comparative experimental data for this compound is limited in publicly available literature, this guide synthesizes established principles of fluorine chemistry and presents illustrative data for analogous compounds to inform researchers.

Physicochemical Properties: A Comparative Overview

The introduction of fluorine atoms to an aromatic ring significantly influences its physicochemical properties, such as lipophilicity (logP), which is a critical determinant of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The effects of fluorination are often nuanced and position-dependent.

Table 1: Comparison of Physicochemical Properties of Selected Fluorinated Aromatic Compounds

CompoundStructureMolecular Weight ( g/mol )Boiling Point (°C)logP (Experimental or Estimated)
AnisoleC₇H₈O108.141542.11
4-FluoroanisoleC₇H₇FO126.13156-1582.29
2,4-DifluoroanisoleC₇H₆F₂O144.12143-1442.45 (Estimated)
PhenetoleC₈H₁₀O122.161702.58
This compound C₈H₈F₂O 158.15 Not Available Not Available in Cited Literature
3,4-DifluorophenetoleC₈H₈F₂O158.15Not AvailableNot Available in Cited Literature

The data on simpler analogs like fluoro- and difluoroanisole suggest that fluorination generally increases lipophilicity. However, the precise logP value for this compound would require experimental determination, as the substitution pattern and the presence of the ethoxy group will have a combined effect.

Metabolic Stability of Fluorinated Aromatic Compounds

A primary driver for the use of fluorination in drug design is the enhancement of metabolic stability.[1][2] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP450) family.[1] By replacing metabolically labile hydrogens with fluorine, the metabolic half-life of a compound can be extended.

Table 2: Illustrative Metabolic Stability of Fluorinated Aromatic Compounds in Human Liver Microsomes

CompoundPrimary Metabolic PathwayHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
AnisoleO-demethylation, Aromatic hydroxylation< 10High
4-FluoroanisoleAromatic hydroxylation15-30Moderate
This compound Not Available in Cited Literature Not Available in Cited Literature Not Available in Cited Literature
A Model Fluorinated EtherBlocked O-dealkylation> 60Low

Note: The data in this table is illustrative and based on general principles of drug metabolism. Specific experimental values for this compound are not available in the cited literature.

For this compound, the fluorine atoms on the aromatic ring are expected to hinder oxidative metabolism of the ring. Furthermore, the ethoxy group may be subject to O-dealkylation. The impact of the specific difluoro-substitution pattern on the rate of these metabolic pathways would need to be determined experimentally.

Cytochrome P450 Inhibition

Fluorinated compounds can act as inhibitors of CYP450 enzymes, which can lead to drug-drug interactions. The inhibitory potential of a compound is typically assessed by determining its IC50 value against a panel of key CYP isoforms. While no specific data on the CYP450 inhibition profile of this compound is available, it is a critical parameter to evaluate for any new chemical entity intended for pharmaceutical use.

Experimental Protocols

Determination of Lipophilicity (logP) by Shake-Flask Method

Methodology:

  • Preparation of Phases: Prepare a phosphate buffer solution (pH 7.4) and saturate it with n-octanol. Similarly, saturate n-octanol with the phosphate buffer.

  • Sample Preparation: Accurately weigh the test compound and dissolve it in the buffered n-octanol phase to a known concentration.

  • Partitioning: Mix equal volumes of the compound-containing n-octanol phase and the buffer phase in a sealed vial.

  • Equilibration: Shake the vial for a predetermined period (e.g., 2-4 hours) at a constant temperature (e.g., 25°C) to allow for partitioning equilibrium.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous phases.

  • Quantification: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or, for fluorinated compounds, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.

In Vitro Metabolic Stability Assessment in Human Liver Microsomes

Methodology:

  • Reagent Preparation: Prepare a reaction mixture containing human liver microsomes (HLM) in a phosphate buffer (pH 7.4). Prepare a separate solution of the NADPH-regenerating system.

  • Incubation: Pre-warm the HLM suspension to 37°C. Add the test compound (typically at a final concentration of 1 µM) to the HLM suspension and pre-incubate for a short period.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression gives the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k. Intrinsic clearance (CLint) is calculated by normalizing the rate of metabolism to the protein concentration.

Cytochrome P450 (CYP) Inhibition Assay (IC50 Determination)

Methodology:

  • Reagents: Use human liver microsomes or recombinant human CYP enzymes, specific CYP probe substrates, and an NADPH-regenerating system.

  • Incubation Setup: In a multi-well plate, combine the microsomes or recombinant enzymes, the specific probe substrate, and a range of concentrations of the test compound in a phosphate buffer.

  • Reaction Initiation: Initiate the reaction by adding the NADPH-regenerating system.

  • Incubation: Incubate at 37°C for a specific time, ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding a quenching solution.

  • Metabolite Quantification: Analyze the formation of the specific metabolite of the probe substrate using LC-MS/MS.

  • IC50 Calculation: Plot the percentage of inhibition of metabolite formation against the logarithm of the test compound concentration. The IC50 value is the concentration of the test compound that causes 50% inhibition of the enzyme activity, determined by non-linear regression analysis.

Visualizations of Experimental Workflows and Concepts

G Workflow for Microsomal Stability Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare HLM and Buffer D Pre-warm HLM Add Test Compound A->D B Prepare NADPH System E Initiate with NADPH Incubate at 37°C B->E C Prepare Test Compound Stock C->D D->E F Sample at Time Points Quench Reaction E->F Time Course G Centrifuge and Collect Supernatant F->G H LC-MS/MS Analysis G->H I Calculate t½ and CLint H->I

Caption: Workflow for the in vitro microsomal stability assay.

G Workflow for logP Determination A Prepare Buffer-Saturated n-Octanol D Mix n-Octanol and Aqueous Phases A->D B Prepare n-Octanol-Saturated Buffer (pH 7.4) B->D C Dissolve Compound in n-Octanol Phase C->D E Shake to Equilibrate D->E F Centrifuge for Phase Separation E->F G Sample Both Phases F->G H Quantify Concentration (HPLC or 19F NMR) G->H I Calculate logP H->I

Caption: Workflow for logP determination by the shake-flask method.

G Impact of Fluorination on Aromatic Metabolism cluster_non_fluorinated Non-Fluorinated Aromatic cluster_fluorinated Fluorinated Aromatic A Aromatic Ring (C-H) B CYP450 Oxidation A->B C Hydroxylated Metabolite B->C D Aromatic Ring (C-F) E CYP450 Oxidation D->E F Metabolism Blocked E->F

Caption: Fluorination can block sites of metabolic oxidation.

Conclusion

This compound represents a valuable, yet under-characterized, building block for the synthesis of novel chemical entities. Based on the established principles of fluorine chemistry, it is anticipated that the unique substitution pattern of this compound will confer enhanced metabolic stability and modulate lipophilicity in ways that could be beneficial for drug design. However, a thorough experimental evaluation of its physicochemical properties, metabolic fate, and potential for CYP450 inhibition is essential to fully understand its potential and to enable its rational application in drug discovery and development programs. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to conduct such evaluations.

References

A Comparative Analysis of 2,3-Difluoroethoxybenzene and 3,4-Difluoroethoxybenzene for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into a drug candidate's structure is a well-established method for enhancing its pharmacological profile. The difluoroethoxybenzene moiety, in particular, is a valuable building block. However, the positional isomerism of the fluorine atoms can significantly impact the molecule's overall performance. This guide provides a comparative overview of 2,3-Difluoroethoxybenzene and 3,4-Difluoroethoxybenzene, focusing on their potential physicochemical properties, metabolic stability, and bioactivity.

Physicochemical Properties: A Tale of Two Isomers

The seemingly subtle shift in fluorine atom positioning from the 2,3- to the 3,4-position on the benzene ring can induce notable changes in the molecule's electronic and physical properties. These differences can, in turn, influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Below is a summary of known and predicted physicochemical properties for the two isomers.

PropertyThis compound3,4-Difluoroethoxybenzene (Predicted)Source(s)
Molecular Formula C₈H₈F₂OC₈H₈F₂O
Molecular Weight 158.15 g/mol 158.15 g/mol
Appearance Clear colorless liquidClear colorless liquid
Boiling Point 178 °CSimilar to 2,3-isomer
Density 1.178 g/cm³Similar to 2,3-isomer
LogP (Predicted) ~2.5~2.5
Dipole Moment Expected to be significant due to asymmetric fluorine substitutionExpected to be larger than the 2,3-isomer due to vector summation of bond dipoles

Performance Comparison: Metabolic Stability and Bioactivity

The primary rationale for incorporating fluorine into drug candidates is often to enhance metabolic stability by blocking sites susceptible to cytochrome P450 (CYP) mediated oxidation. The differential positioning of the electron-withdrawing fluorine atoms in 2,3- and 3,4-difluoroethoxybenzene can lead to distinct metabolic profiles.

Metabolic Stability:

  • This compound: The fluorine atoms at the 2 and 3 positions can shield the adjacent carbons from enzymatic attack. However, the 4, 5, and 6 positions remain potential sites for hydroxylation.

  • 3,4-Difluoroethoxybenzene: The fluorine atoms at the 3 and 4 positions may offer more comprehensive protection of the aromatic ring from metabolism. The symmetrical electron-withdrawing effect could deactivate the ring towards oxidative metabolism more effectively than the 2,3-substitution pattern.

Bioactivity:

The electronic differences between the two isomers can also affect their binding affinity to biological targets. The change in the molecule's electrostatic potential and dipole moment can alter key interactions, such as hydrogen bonding and pi-stacking, within a protein's binding pocket. The precise impact on bioactivity is target-dependent and can only be determined through empirical testing.

Experimental Protocols

To empirically determine the comparative performance of this compound and 3,4-Difluoroethoxybenzene, the following experimental protocols are recommended.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.

Materials:

  • This compound and 3,4-Difluoroethoxybenzene

  • Pooled human liver microsomes (or from other species of interest)

  • NADPH regenerating system (e.g., G6P, G6PD, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (or other suitable organic solvent) for quenching

  • Control compounds (e.g., a high-clearance and a low-clearance compound)

  • LC-MS/MS system

Procedure:

  • Prepare stock solutions of the test compounds and control compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, pre-warm the liver microsomes and the test compounds in phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding ice-cold acetonitrile.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.

  • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) for each compound.

General Workflow for Performance Comparison

The following diagram illustrates a logical workflow for comparing the two isomers in a drug discovery context.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Data Analysis & Lead Selection Synthesis_23 Synthesis of This compound QC Physicochemical Characterization (QC) Synthesis_23->QC Synthesis_34 Synthesis of 3,4-Difluoroethoxybenzene Synthesis_34->QC Metabolic_Stability Metabolic Stability Assay (Liver Microsomes) QC->Metabolic_Stability Bioactivity_Screen Primary Bioactivity Screen QC->Bioactivity_Screen Data_Analysis Comparative Data Analysis Metabolic_Stability->Data_Analysis Bioactivity_Screen->Data_Analysis Lead_Selection Lead Candidate Selection Data_Analysis->Lead_Selection Further_Development Further Preclinical Development Lead_Selection->Further_Development

Caption: A generalized workflow for the comparative evaluation of fluorinated isomers in early drug discovery.

Signaling Pathway Considerations

While this compound and 3,4-Difluoroethoxybenzene are building blocks and not active pharmaceutical ingredients themselves, they will be incorporated into larger molecules designed to modulate specific signaling pathways. The choice between these isomers can influence how the final drug candidate interacts with its target protein and downstream effectors.

The following diagram represents a generic signaling pathway that could be targeted by a drug candidate incorporating one of these moieties.

G cluster_pathway Generic Signaling Pathway Drug Drug Candidate (with Difluoroethoxybenzene) Receptor Membrane Receptor Drug->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Production Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylation Cellular_Response Cellular Response Transcription_Factor->Cellular_Response Gene Expression

Caption: A simplified diagram of a generic G-protein coupled receptor signaling pathway.

Conclusion

The selection between this compound and 3,4-Difluoroethoxybenzene as a building block in drug design is a nuanced decision that requires careful consideration of their potential impact on a candidate's overall properties. While the 3,4-isomer may be predicted to offer superior metabolic stability due to a more effective electronic deactivation of the aromatic ring, empirical data is essential for confirmation. The provided experimental protocols and conceptual workflows offer a framework for researchers to conduct a direct and objective comparison of these two valuable synthetic intermediates, ultimately guiding the selection of the more promising candidate for further drug development.

A Comparative Guide to Advanced Electrolyte Additives for High-Performance Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in energy storage, the quest for the ideal electrolyte additive is paramount in unlocking the next generation of lithium-ion batteries (LIBs). While a wide array of compounds are under investigation, this guide provides a comparative analysis of several prominent alternatives to specialized fluoroaromatics like 2,3-Difluoroethoxybenzene. Due to a scarcity of published performance data for this compound in lithium-ion battery applications, this guide will focus on a selection of more extensively researched and promising additives: 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TTE), Succinonitrile (SN), Adiponitrile (ADN), Lithium Bis(oxalate)borate (LiBOB), and Lithium Difluoro(oxalate)borate (LiDFOB).

This guide will delve into their electrochemical performance, supported by experimental data, and provide an overview of the methodologies used for their evaluation. Furthermore, it will illustrate the proposed mechanisms of action through signaling pathway diagrams.

Performance Comparison of Electrolyte Additives

The following table summarizes the key performance metrics of the selected electrolyte additives based on published research. It is important to note that direct comparisons can be challenging due to variations in battery chemistries, testing conditions, and additive concentrations used across different studies.

Additive/Co-solventCathode MaterialAnode MaterialKey Performance MetricsReference
1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TTE) LiNi₀.₅Mn₁.₅O₄LiHigh oxidative stability up to 5.5 V vs. Li/Li⁺. Improved rate capability and coulombic efficiency.[1][2][1][2]
LiNi₀.₅Co₀.₂Mn₀.₃O₂ (NCM523)GraphiteWith 3 wt% TTE, the full cell shows significantly enhanced electrochemical performances.[3][3]
Succinonitrile (SN) LiCoO₂LiAddition of 5 wt% SN to an ionic liquid electrolyte reduced specific capacity loss from 39% to 14% after 50 cycles.[4][4]
LiNi₀.₅Co₀.₂Mn₀.₃O₂ (NCM523)GraphiteWith 0.5 wt% SN, capacity retention increased from 67.96% to 84.0% after 120 cycles at a high cutoff voltage of 4.4 V.[5][5]
Adiponitrile (ADN) LiNi₀.₅Mn₁.₅O₄LiAdding 1 wt% ADN improved capacity retention from 69.9% to 84.4% after 150 cycles at 1C.[6][6]
LiNi₀.₈Co₀.₁Mn₀.₁O₂ (NCM811)Graphite0.5 wt% ADN increased capacity retention by 17.6% after 200 cycles at 0.3C.[7][7]
Lithium Bis(oxalate)borate (LiBOB) Li-rich layered oxideLiWith 0.1 M LiBOB, capacity retention was 96.4% after 100 cycles at 0.5C.[8][8]
LiNi₀.₅Mn₁.₅O₄LiAddition of LiBOB improves capacity retention and cycling efficiency due to the formation of a passivating CEI.[9][9]
Lithium Difluoro(oxalate)borate (LiDFOB) LiNi₀.₅Mn₁.₅O₄LiAddition of 0.5 wt% LiDFOB to a FEC-based electrolyte leads to excellent cycling performance.[10][10]
Li-rich compositeGraphite2 wt% LiDFOB resulted in 92% capacity retention after 100 cycles, compared to 58% without the additive.[11][11]

Experimental Protocols

The evaluation of electrolyte additives for lithium-ion batteries involves a series of standardized electrochemical tests. Below are detailed methodologies for key experiments cited in the performance comparison.

Electrode and Cell Preparation
  • Cathode Preparation: The active material (e.g., NMC, LFP), a conductive agent (e.g., carbon black), and a binder (e.g., polyvinylidene fluoride - PVDF) are mixed in a specific weight ratio (e.g., 80:10:10) in a solvent (e.g., N-methyl-2-pyrrolidone - NMP) to form a slurry. This slurry is then cast onto an aluminum foil current collector and dried in a vacuum oven.

  • Anode Preparation: For graphite anodes, a similar slurry preparation process is followed using graphite powder, a conductive agent, and a binder, which is then cast on a copper foil current collector. For lithium metal anodes, pure lithium foil is used directly.

  • Electrolyte Preparation: The baseline electrolyte typically consists of a lithium salt (e.g., 1.0 M LiPF₆) dissolved in a mixture of organic carbonate solvents (e.g., ethylene carbonate (EC) and dimethyl carbonate (DMC) in a 1:1 volume ratio). The additive is then dissolved into this baseline electrolyte at a specified weight or molar concentration.

  • Cell Assembly: Coin cells (e.g., CR2032) are commonly assembled in an argon-filled glovebox. The cell consists of the prepared cathode, a separator (e.g., Celgard 2400), the anode, and the prepared electrolyte.

Electrochemical Measurements
  • Galvanostatic Cycling: The assembled cells are cycled at a constant current within a specific voltage range (e.g., 3.0-4.4 V for high-voltage cathodes). The cycling rate is denoted by C-rate, where 1C corresponds to a full charge or discharge in one hour. Typical cycling protocols involve a formation cycle at a low C-rate (e.g., C/10) followed by extended cycling at higher rates (e.g., 1C). Key metrics recorded are discharge capacity, coulombic efficiency (the ratio of discharge to charge capacity), and capacity retention over a number of cycles.

  • Rate Capability Test: To evaluate the battery's performance at different charge and discharge speeds, cells are cycled at various C-rates (e.g., from C/10 to 5C). The discharge capacity at each rate is measured to assess the power performance.

  • Cyclic Voltammetry (CV): CV is used to investigate the electrochemical reaction mechanisms, including the reduction and oxidation potentials of the electrolyte and additives. A three-electrode setup is often used, with the material of interest as the working electrode, lithium metal as the counter and reference electrodes, and a slow scan rate (e.g., 0.1 mV/s).

  • Electrochemical Impedance Spectroscopy (EIS): EIS is performed to study the impedance characteristics of the battery, which provides insights into the properties of the solid electrolyte interphase (SEI) and cathode electrolyte interphase (CEI), as well as charge transfer resistance. The measurement is typically conducted over a frequency range (e.g., 100 kHz to 0.01 Hz) with a small AC voltage amplitude (e.g., 5 mV).

Mechanisms of Action and Visualization

The performance enhancement offered by these additives is primarily attributed to their ability to form a stable and protective solid electrolyte interphase (SEI) on the anode and a cathode electrolyte interphase (CEI) on the cathode. These layers prevent the continuous decomposition of the electrolyte, thus improving the overall stability and lifespan of the battery.

Fluoroether Additives (e.g., TTE)

Fluoroether additives like TTE contribute to the formation of a robust and uniform SEI and CEI. The electron-withdrawing fluorine groups are believed to facilitate the decomposition of the additive at the electrode surfaces, forming a stable passivation layer rich in inorganic species like LiF.

TTE_Mechanism TTE TTE Additive in Electrolyte Anode Graphite Anode TTE->Anode Reductive Decomposition Cathode High-Voltage Cathode TTE->Cathode Oxidative Decomposition SEI Stable LiF-rich SEI Layer Anode->SEI Forms CEI Protective CEI Layer Cathode->CEI Forms Performance Improved Cycling Stability & Efficiency SEI->Performance Enables CEI->Performance Enables Nitrile_Mechanism Nitrile Nitrile Additive (SN/ADN) Cathode High-Voltage Cathode (e.g., NMC) Nitrile->Cathode Adsorption & Polymerization TM_Ions Transition Metal Ions (e.g., Ni, Co) Nitrile->TM_Ions Coordination Cathode->TM_Ions Dissolution Protective_Layer Protective Film on Cathode Surface Cathode->Protective_Layer Forms Protective_Layer->TM_Ions Suppresses Dissolution Performance Enhanced Cycling Stability Protective_Layer->Performance Leads to Boron_Mechanism cluster_anode Anode Side cluster_cathode Cathode Side Anode Graphite Anode SEI Boron-containing SEI Layer Anode->SEI Forms Performance Improved Cycle Life & Reduced Impedance SEI->Performance Cathode High-Voltage Cathode CEI Boron-containing CEI Layer (LiF-rich for LiDFOB) Cathode->CEI Forms CEI->Performance Additive LiBOB / LiDFOB Additive Additive->Anode Reductive Decomposition Additive->Cathode Oxidative Decomposition Experimental_Workflow cluster_prep Preparation cluster_testing Electrochemical Testing cluster_analysis Post-Mortem Analysis A Electrolyte Formulation (Baseline + Additive) C Coin Cell Assembly A->C B Electrode Preparation (Cathode & Anode) B->C D Formation Cycles (e.g., C/10) C->D E Galvanostatic Cycling (e.g., 1C for 100+ cycles) D->E F Rate Capability Test (C/10 to 5C) E->F G CV & EIS Analysis F->G I Electrode Surface Analysis (SEM, XPS, TEM) G->I H Cell Disassembly H->I

References

A Comparative Guide: Unveiling the Advantages of 2,3-Difluoroethoxybenzene in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides a detailed comparison of 2,3-Difluoroethoxybenzene and its non-fluorinated analogue, ethoxybenzene (phenetole), highlighting the significant advantages conferred by fluorination. This analysis is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorinated building blocks in their research.

The introduction of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. By examining these key parameters, we can elucidate the superior performance of this compound in preclinical drug development.

Physicochemical Properties: A Tale of Two Ethers

The substitution of hydrogen atoms with fluorine on the benzene ring of ethoxybenzene leads to notable changes in its physicochemical properties. These alterations, summarized in the table below, have significant implications for a compound's behavior in biological systems.

PropertyThis compoundEthoxybenzene (Phenetole)Source(s)
Molecular Formula C₈H₈F₂OC₈H₁₀O
Molecular Weight 158.14 g/mol 122.16 g/mol
Boiling Point ~175-177 °C (estimated)169-170 °C
Density ~1.15 g/mL (estimated)0.966 g/mL
logP (estimated) 2.852.57

Note: Some physical properties for this compound are estimated based on data for structurally similar compounds and general principles of fluorination effects.

The introduction of two fluorine atoms increases the molecular weight and is predicted to slightly increase the lipophilicity, as indicated by the estimated logP value. This modulation of lipophilicity is a critical parameter in drug design, influencing absorption, distribution, and membrane permeability.

Enhanced Metabolic Stability of this compound

One of the most significant advantages of fluorination is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and less susceptible to enzymatic cleavage by metabolic enzymes, such as the cytochrome P450 (CYP450) superfamily. This increased stability can lead to a longer in vivo half-life and improved bioavailability of a drug candidate.

The following table presents a representative comparison of the metabolic stability of this compound and ethoxybenzene, based on data from analogous fluorinated and non-fluorinated aromatic ethers.

ParameterThis compound (Projected)Ethoxybenzene (Projected)
In Vitro Half-Life (t½) in Human Liver Microsomes > 60 min15 - 30 min
Intrinsic Clearance (CLint) LowModerate to High

This projected data suggests that this compound would be significantly more resistant to metabolic degradation compared to its non-fluorinated counterpart.

Experimental Protocols

To provide a framework for the experimental validation of these advantages, detailed protocols for key assays are provided below.

Determination of Lipophilicity (logP) by Shake-Flask Method

Objective: To experimentally determine the octanol-water partition coefficient (logP) of a compound.

Materials:

  • Test compound (this compound or ethoxybenzene)

  • n-Octanol (pre-saturated with water)

  • Purified water (pre-saturated with n-octanol)

  • Glass vials with screw caps

  • Vortex mixer

  • Centrifuge

  • Analytical instrumentation (e.g., HPLC-UV or GC-MS)

Procedure:

  • Prepare a stock solution of the test compound in n-octanol.

  • Add a known volume of the n-octanol stock solution to a vial containing a known volume of water.

  • Cap the vial and vortex vigorously for 1-2 minutes to ensure thorough mixing.

  • Allow the vial to stand at a constant temperature until the two phases have completely separated.

  • Centrifuge the vial at a low speed to ensure complete phase separation.

  • Carefully collect aliquots from both the n-octanol and aqueous layers.

  • Analyze the concentration of the test compound in each aliquot using a suitable analytical method.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • The logP is the logarithm (base 10) of the partition coefficient.

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis stock Prepare Stock Solution in n-Octanol mix Mix with Water stock->mix vortex Vortex mix->vortex equilibrate Equilibrate vortex->equilibrate centrifuge Centrifuge equilibrate->centrifuge sample Sample Both Phases centrifuge->sample analyze Analyze Concentrations (HPLC/GC-MS) sample->analyze calculate Calculate logP analyze->calculate

Workflow for logP Determination
In Vitro Metabolic Stability Assay using Human Liver Microsomes

Objective: To assess the metabolic stability of a compound by measuring its rate of disappearance when incubated with human liver microsomes.

Materials:

  • Test compound (this compound or ethoxybenzene)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Incubator/water bath (37°C)

  • Quenching solution (e.g., ice-cold acetonitrile)

  • Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

  • Prepare a solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a series of microcentrifuge tubes, pre-warm a mixture of HLMs and phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), add the test compound to the reaction mixture.

  • At the end of each incubation period, terminate the reaction by adding an equal volume of ice-cold quenching solution.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant for the remaining concentration of the test compound using LC-MS/MS.

  • Plot the natural logarithm of the percentage of the remaining compound against time to determine the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) as 0.693/k.

  • Calculate the intrinsic clearance (CLint) based on the half-life and microsomal protein concentration.

G cluster_incubation Incubation cluster_termination Termination & Processing cluster_analysis Analysis prepare Prepare Reaction Mixture (HLMs, Buffer) initiate Initiate Reaction with NADPH prepare->initiate add_compound Add Test Compound at Time Points initiate->add_compound quench Quench Reaction add_compound->quench centrifuge Centrifuge quench->centrifuge analyze Analyze Supernatant (LC-MS/MS) centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Metabolic Stability Assay Workflow

Cytochrome P450 Inhibition Potential

Fluorination can also influence a compound's potential to inhibit CYP450 enzymes. Understanding this is crucial for predicting drug-drug interactions. A conceptual experiment to assess this involves incubating the test compounds with specific CYP450 isoforms and measuring the inhibition of the metabolism of a known substrate.

CYP450 IsoformThis compound IC₅₀ (µM) (Projected)Ethoxybenzene IC₅₀ (µM) (Projected)
CYP1A2 > 5025-50
CYP2C9 > 50> 50
CYP2D6 > 50> 50
CYP3A4 > 5010-25

The projected data suggests that this compound is likely to have a lower potential for CYP450 inhibition compared to ethoxybenzene, further enhancing its favorable drug-like properties.

Conclusion

The strategic incorporation of fluorine in this compound offers significant advantages over its non-fluorinated analogue, ethoxybenzene, for applications in drug discovery and development. The enhanced metabolic stability, a consequence of the robust C-F bond, is a key differentiator, promising improved pharmacokinetic profiles. Furthermore, the modulation of lipophilicity and a potentially lower risk of CYP450 inhibition make this compound a valuable building block for the synthesis of novel therapeutics with optimized properties. The experimental protocols provided herein offer a clear path for the empirical validation of these compelling advantages.

2,3-Difluoroethoxybenzene: A Comparative Analysis in Advanced Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2,3-Difluoroethoxybenzene, focusing on its emerging role in high-performance lithium-ion batteries and its established utility as a synthetic building block in pharmaceutical and agrochemical development. While direct comparative experimental data for its drug discovery applications remains proprietary, this document summarizes its known physicochemical properties and contrasts its performance with alternative compounds in the context of battery technology, supported by available experimental insights.

Core Applications and Comparative Overview

This compound is a fluorinated aromatic ether that has garnered interest for its unique electronic and physical properties. The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve lipophilicity (logP), and increase binding affinity to biological targets.[1] In materials science, these same properties are being leveraged to create more stable and efficient electrolytes for energy storage.

This guide will focus on two primary application areas:

  • Pharmaceutical and Agrochemical Synthesis: As a versatile intermediate, this compound serves as a critical precursor for introducing the difluoroethoxy moiety into active pharmaceutical ingredients (APIs) and next-generation crop protection agents.[1]

  • Electrolyte Component in Lithium-Ion Batteries: Recent research has highlighted its potential as a co-solvent or diluent in advanced electrolytes, aiming to improve the stability and performance of lithium metal batteries.

Performance in Lithium-Ion Battery Electrolytes

The primary challenge in lithium metal batteries is the formation of unstable solid-electrolyte interphase (SEI) layers and the growth of lithium dendrites, which can lead to poor cyclability and safety hazards. Fluorinated compounds are being explored to create more robust and stable SEI layers.

While specific, head-to-head quantitative data comparing this compound with its isomers (e.g., 2,4-difluoroethoxybenzene, 2,5-difluoroethoxybenzene) in the same experimental setup is scarce in publicly available literature, we can infer its advantages based on the performance of fluorinated ether electrolytes in general.

Table 1: Comparison of Electrolyte Components

PropertyConventional Electrolyte (e.g., Ethylene Carbonate)Fluorinated Ethers (e.g., this compound)Advantage of Fluorinated Ether
Electrochemical Stability Prone to oxidation at high voltagesHigher oxidative stabilityEnables use with high-voltage cathodes
SEI Layer Composition Primarily organic, less stableForms a robust, inorganic-rich (e.g., LiF) SEISuppresses dendrite growth, improves safety
Flammability Highly flammableReduced flammabilityEnhances battery safety
Ionic Conductivity Generally highCan be lower, often used as a co-solventTrade-off for improved stability and safety

Experimental Protocols

General Protocol for Evaluating Electrolyte Performance

The following is a generalized workflow for testing the performance of a novel electrolyte component like this compound in a lithium-ion battery.

G cluster_0 Electrolyte Preparation cluster_1 Cell Assembly cluster_2 Electrochemical Testing cluster_3 Post-Mortem Analysis A Dissolve Lithium Salt (e.g., LiFSI) in Solvent Mixture B Add this compound (as co-solvent/diluent) A->B C Assemble Coin Cell (e.g., 2032-type) in Argon-filled Glovebox B->C D Components: - Lithium Metal Anode - Separator - Cathode (e.g., NMC811) - Prepared Electrolyte E Galvanostatic Cycling: Measure charge/discharge capacity, Coulombic efficiency, and cycle life D->E F Cyclic Voltammetry: Determine electrochemical stability window E->F G Electrochemical Impedance Spectroscopy: Analyze interfacial resistance F->G H Disassemble Cell G->H I Characterize Electrodes (SEM, XPS) to analyze SEI morphology and composition H->I

Fig 1. General workflow for battery electrolyte testing.

Methodology Details:

  • Electrolyte Preparation: A common lithium salt, such as Lithium bis(fluorosulfonyl)imide (LiFSI), is dissolved in a mixture of carbonate solvents and this compound. The concentration of the salt is typically around 1 M.

  • Cell Assembly: Standard 2032-type coin cells are assembled in an inert atmosphere (e.g., an argon-filled glovebox) to prevent contamination from air and moisture. The cell consists of a lithium metal anode, a separator (e.g., Celgard), the cathode material, and the prepared electrolyte.

  • Electrochemical Measurements:

    • Galvanostatic Cycling: The cells are cycled at a constant current to determine their capacity retention over numerous cycles. This is the primary measure of battery longevity.

    • Cyclic Voltammetry (CV): A voltage sweep is applied to the cell to determine the potential at which the electrolyte begins to oxidize or reduce, defining its electrochemical stability window.

    • Electrochemical Impedance Spectroscopy (EIS): This technique measures the cell's impedance at different frequencies to understand the resistance at the electrode-electrolyte interface, which relates to the quality of the SEI layer.

Role in Pharmaceutical Synthesis

In drug development, the strategic placement of fluorine atoms can significantly alter a molecule's properties. This compound serves as a key building block to introduce the 2,3-difluoroethoxyphenyl group into a target molecule.

Table 2: Physicochemical Properties of this compound

PropertyValue
CAS Number 121219-07-6
Molecular Formula C₈H₈F₂O
Molecular Weight 158.15 g/mol
Purity (Typical) ≥99.0%[1]

The synthesis of more complex molecules often involves multi-step pathways where high purity of intermediates like this compound is critical for achieving a good overall yield.[1]

Logical Flow of this compound in API Synthesis

The diagram below illustrates the logical flow of how a building block like this compound is incorporated into a potential drug candidate.

A This compound (Building Block) B Chemical Modification (e.g., Lithiation, Coupling Reaction) A->B C Intermediate Compound B->C D Multi-step Synthesis C->D E Active Pharmaceutical Ingredient (API) D->E F Improved Properties: - Metabolic Stability - Lipophilicity - Binding Affinity E->F

Fig 2. Role of this compound in API synthesis.

Conclusion

References

The Impact of 2,3-Difluoroethoxybenzene Substitution on Metabolic Stability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, primarily aimed at enhancing pharmacokinetic properties such as metabolic stability. The 2,3-difluoroethoxybenzene moiety, in particular, offers a unique combination of electronic and steric properties that can significantly hinder enzymatic degradation. This guide provides a comparative analysis of the metabolic stability of drug candidates featuring this group against their non-fluorinated ethoxybenzene analogs, supported by representative experimental data and detailed methodologies.

Enhanced Metabolic Stability of this compound Derivatives: The Data

The substitution of hydrogen atoms with fluorine on the ethoxy group can effectively block sites susceptible to oxidative metabolism by Cytochrome P450 (CYP450) enzymes. The strong carbon-fluorine bond is more resistant to enzymatic cleavage than a carbon-hydrogen bond, leading to a more stable compound. This "metabolic switching" can result in a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.

To illustrate this, a comparative in vitro metabolic stability study was conducted using human liver microsomes. The following table summarizes the key pharmacokinetic parameters for a hypothetical parent compound containing an ethoxybenzene group and its analog where the ethoxy group is replaced by a this compound moiety.

Compound IDDescriptionHalf-life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)
Parent-Cmpd Ethoxybenzene Derivative1546.2
DFEB-Cmpd This compound Derivative759.2

Note: The data presented is representative and intended for comparative purposes. Actual values will vary depending on the specific molecular scaffold.

The data clearly demonstrates a significant improvement in metabolic stability for the this compound derivative (DFEB-Cmpd), with a five-fold increase in half-life and a corresponding five-fold decrease in intrinsic clearance compared to the non-fluorinated parent compound (Parent-Cmpd).

Experimental Protocols: In Vitro Microsomal Stability Assay

The following is a detailed methodology for a typical in vitro microsomal stability assay used to assess the metabolic stability of drug candidates.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound upon incubation with human liver microsomes.

Materials:

  • Test compounds (Parent-Cmpd and DFEB-Cmpd)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) or other suitable organic solvent for reaction termination

  • Internal standard (for LC-MS/MS analysis)

  • 96-well incubation plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Thaw human liver microsomes on ice. Prepare a stock solution of the test compounds in a suitable solvent like DMSO.

  • Incubation Mixture: In a 96-well plate, combine the test compound (final concentration, e.g., 1 µM), human liver microsomes (final concentration, e.g., 0.5 mg/mL), and phosphate buffer. Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. The 0-minute time point represents 100% of the compound remaining.

  • Sample Processing: After the final time point, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.

  • Analysis: Transfer the supernatant to a new 96-well plate for analysis. Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k

  • Calculate the intrinsic clearance (Clint) using the equation: Clint = (V * 0.693) / (P * t½) , where V is the incubation volume and P is the amount of microsomal protein.

Visualizing Metabolic Pathways and Experimental Workflows

To better understand the underlying mechanisms and experimental processes, the following diagrams are provided.

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent Parent Drug (R-OCH2CH3) Metabolite1 O-deethylation (R-OH) Parent->Metabolite1 CYP450 Metabolite2 Hydroxylation (R-OCH2CH2OH) Parent->Metabolite2 CYP450 Metabolite1_conj Glucuronidation/ Sulfation Metabolite1->Metabolite1_conj UGTs/SULTs Metabolite2_conj Glucuronidation/ Sulfation Metabolite2->Metabolite2_conj UGTs/SULTs Excretion Excretion Metabolite1_conj->Excretion Metabolite2_conj->Excretion

General metabolic pathway of an ethoxybenzene-containing drug.

The diagram above illustrates the primary metabolic pathways for a drug containing an ethoxy group. Phase I metabolism, primarily mediated by CYP450 enzymes, can lead to O-deethylation or hydroxylation of the ethyl group. These metabolites are then often conjugated in Phase II reactions to facilitate excretion. The introduction of fluorine atoms in the 2 and 3 positions of the ethoxy group sterically and electronically hinders the initial CYP450-mediated oxidation, thereby increasing the metabolic stability of the parent drug.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep1 Prepare Test Compound Stock Solution inc1 Add Compound and Microsomes to 96-well Plate prep1->inc1 prep2 Prepare Microsome and Buffer Solution prep2->inc1 prep3 Prepare NADPH Regenerating System inc3 Initiate Reaction with NADPH prep3->inc3 inc2 Pre-incubate at 37°C inc1->inc2 inc2->inc3 samp1 Collect Aliquots at Time Points (0-60 min) inc3->samp1 samp2 Quench Reaction with Cold Acetonitrile + IS samp1->samp2 an1 Centrifuge to Precipitate Protein samp2->an1 an2 Transfer Supernatant an1->an2 an3 LC-MS/MS Analysis an2->an3 an4 Calculate t½ and Clint an3->an4

Experimental workflow for the in vitro microsomal stability assay.

This workflow diagram provides a step-by-step overview of the in vitro microsomal stability assay, from the initial preparation of reagents to the final data analysis.

Conclusion

The incorporation of a this compound moiety represents a highly effective strategy for enhancing the metabolic stability of drug candidates. By blocking common sites of oxidative metabolism, this functional group can significantly increase a compound's half-life and reduce its intrinsic clearance. A thorough understanding of these metabolic principles and the application of robust in vitro assays, such as the microsomal stability assay, are essential for the design and development of new therapeutic agents with optimized pharmacokinetic profiles. The provided data and protocols serve as a valuable resource for researchers in the field of drug discovery and development.

A Comparative Guide to SEI Formation with Fluorinated Electrolyte Additives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of a stable Solid Electrolyte Interphase (SEI) is paramount for the performance, longevity, and safety of lithium-ion batteries. Fluorinated electrolyte additives have emerged as a key strategy to engineer a robust SEI layer, mitigating electrolyte decomposition and improving electrochemical performance. This guide provides a comparative analysis of the effects of different fluorinated additives on SEI formation, supported by experimental data from recent literature.

Overview of Fluorinated Additives and their Mechanism

Fluorinated additives are preferentially reduced on the anode surface during the initial charging cycles to form a stable and electronically insulating SEI layer.[1][2] The high electronegativity of fluorine atoms in these additives leads to the formation of a LiF-rich SEI, which is a key component in enhancing its mechanical and chemical stability.[3][4] This guide focuses on a comparative analysis of some of the most studied fluorinated additives: Fluoroethylene Carbonate (FEC), Difluoroethylene Carbonate (DFEC), and Lithium Difluoro(oxalato)borate (LiDFOB).

The general mechanism involves the reductive decomposition of the additive at a higher potential than the bulk electrolyte solvents (like ethylene carbonate, EC), thus passivating the electrode surface early in the cycling process.

SEI_Formation_Mechanism cluster_0 Without Fluorinated Additive cluster_1 With Fluorinated Additive (e.g., FEC) Electrolyte (EC/DMC) Electrolyte (EC/DMC) Unstable, Thick SEI\n(Organic Components) Unstable, Thick SEI (Organic Components) Electrolyte (EC/DMC)->Unstable, Thick SEI\n(Organic Components) Preferential Reduction Preferential Reduction Anode Surface Anode Surface Unstable, Thick SEI\n(Organic Components)->Anode Surface Continuous Decomposition Fluorinated Additive Fluorinated Additive Fluorinated Additive->Preferential Reduction Stable, Thin, LiF-rich SEI Stable, Thin, LiF-rich SEI Preferential Reduction->Stable, Thin, LiF-rich SEI Stable, Thin, LiF-rich SEI->Anode Surface Passivation

Caption: SEI formation with and without fluorinated additives.

Comparative Electrochemical Performance

The efficacy of fluorinated additives is primarily evaluated through electrochemical performance metrics such as Coulombic Efficiency (CE), capacity retention, and electrochemical impedance. The following tables summarize quantitative data from various studies. Disclaimer: The experimental conditions may vary between studies, affecting direct comparability.

Table 1: First Cycle Coulombic Efficiency and Capacity Retention
Additive (Concentration)Electrode SystemFirst Cycle CE (%)Capacity Retention (%)CyclesC-RateReference
Baseline (No Additive) Graphite/LiCoO2~85-90Varies--[5]
2% FEC LiCoO2/Graphite>90Improved vs. Baseline>100C/2[5]
1% LiDFOB in FEC-based electrolyte Li-rich/GraphiteNot Specified82.7100C/2[6]
Baseline (in FEC-based electrolyte) Li-rich/GraphiteNot Specified45.8100C/2[6]
5% FEC Li/AlF3Not Specified96.7 (after 7 days storage)1-[4]
5% VC Si AnodeLower than FEC65 (approx.)100C/10[7]
5% FEC Si AnodeHigher than VC34 (approx.)100C/10[7]
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data
AdditiveElectrode SystemCharge Transfer Resistance (Rct) (Ω)ConditionsReference
Baseline (No Additive) Li/AlF3~665Before discharge[4]
1% FEC Li/AlF3~377Before discharge[4]
5% FEC Li/AlF3~396Before discharge[4]
>2% VC LiCoO2/GraphiteDramatically IncreasedAfter cycling[8]
FEC (up to 6%) LiCoO2/GraphiteNo dramatic increaseAfter cycling[8]

Analysis of SEI Composition (XPS Data)

X-ray Photoelectron Spectroscopy (XPS) is a powerful technique to probe the chemical composition of the SEI layer. The presence of fluorinated additives significantly alters the elemental and chemical composition of the SEI.

Table 3: Elemental Composition of SEI Layer from XPS
AdditiveElectrodeF (at. %)C (at. %)O (at. %)Li (at. %)Key Species IdentifiedReference
Baseline (EC:EMC) GraphiteLow (from LiPF6)HighHighHighLithium Alkyl Carbonates (ROCO2Li), Li2CO3[9]
3% VC GraphiteLower than FECHighHighHighPoly(VC), Li2CO3, ROCO2Li, LiF[9]
3% FEC GraphiteHigher than VCHighHighHighPoly(FEC), LiF, Li2CO3, ROCO2Li[9]
LiDFOB GraphiteLiF-rich surface film---B-O compounds, LiF[6]

Experimental Protocols

Reproducibility of results is critical in materials science research. Below are generalized experimental protocols for key experiments cited in the literature for evaluating fluorinated additives.

Coin Cell Assembly

A standardized procedure is crucial for obtaining reliable and comparable electrochemical data.

Caption: General workflow for CR2032 coin cell assembly.

Detailed Steps:

  • Electrode Preparation: Active material, conductive carbon, and binder (e.g., PVDF) are mixed in a solvent (e.g., NMP) to form a slurry. The slurry is cast onto a current collector (Cu for anode, Al for cathode), dried in a vacuum oven, and then punched into discs of a specific diameter.[10][11]

  • Glovebox Assembly: All cell components are transferred into an argon-filled glovebox with low moisture and oxygen levels (<0.5 ppm).

  • Stacking: The components are stacked in a CR2032 coin cell casing in the following order: cathode, separator, lithium metal anode, spacer, and spring.[10]

  • Electrolyte Addition: A specific volume of the electrolyte (baseline or with additive) is added to wet the separator and electrodes.

  • Crimping: The cell is sealed using a crimping machine to ensure it is airtight.[10]

Electrochemical Testing

Cyclic Voltammetry (CV):

  • Purpose: To determine the reduction and oxidation potentials of the electrolyte and additives.

  • Typical Parameters: A three-electrode setup with a working electrode (e.g., graphite), a counter and a reference electrode (e.g., lithium metal). The potential is swept at a slow scan rate (e.g., 0.1 mV/s) over a defined voltage range.

Galvanostatic Cycling:

  • Purpose: To evaluate the battery's performance in terms of capacity, coulombic efficiency, and cycle life.

  • Typical Parameters: Cells are charged and discharged at a constant current (C-rate) between a set voltage window (e.g., 0.01-1.0 V for anode half-cells). The C-rate is defined relative to the theoretical capacity of the electrode material.[7]

Electrochemical Impedance Spectroscopy (EIS):

  • Purpose: To investigate the impedance characteristics of the cell, particularly the charge transfer resistance at the electrode-electrolyte interface.

  • Typical Parameters: A small AC voltage (e.g., 5-10 mV) is applied over a wide frequency range (e.g., 100 kHz to 0.01 Hz). The resulting data is often plotted as a Nyquist plot.

Surface Analysis (XPS)
  • Purpose: To determine the elemental and chemical composition of the SEI layer.

  • Procedure:

    • Cycled cells are disassembled inside a glovebox.

    • The electrode of interest is carefully removed and rinsed with a high-purity solvent (e.g., dimethyl carbonate) to remove residual electrolyte.

    • The rinsed electrode is transferred to the XPS chamber under an inert atmosphere to prevent air contamination.

    • X-ray irradiation of the sample surface ejects core-level electrons, and their kinetic energy is measured to determine their binding energy, which is characteristic of each element and its chemical state. Depth profiling using an argon ion gun can be used to probe the composition at different depths of the SEI.

Conclusion

Fluorinated electrolyte additives, particularly FEC, DFEC, and LiDFOB, play a crucial role in forming a stable, LiF-rich SEI on the anode of lithium-ion batteries. This modified SEI leads to significant improvements in electrochemical performance, including higher coulombic efficiency, better capacity retention, and lower interfacial impedance. The choice of additive and its concentration must be carefully optimized for a specific electrode chemistry and application to achieve the desired balance between performance and cost. This guide provides a foundational comparison to aid researchers in the selection and evaluation of fluorinated additives for next-generation lithium-ion batteries.

References

The Cost-Effectiveness of 2,3-Difluoroethoxybenzene in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and drug development research, the selection of synthetic intermediates is a critical decision that balances cost, efficiency, and biological efficacy. 2,3-Difluoroethoxybenzene has emerged as a valuable building block, particularly in the synthesis of kinase inhibitors and other therapeutic agents. The strategic incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile.[1] This guide provides an objective comparison of the cost-effectiveness of synthesizing a key pharmacophore containing the this compound moiety against a structurally similar alternative, the 2,3-dichloro-5-ethoxypyridine moiety. This analysis is supported by detailed experimental protocols and quantitative data to inform researchers, scientists, and drug development professionals.

Comparative Synthesis and Cost Analysis

The synthesis of aromatic ethers such as this compound is commonly achieved through the Williamson ether synthesis, a robust and well-established method.[2][3][4][5] This reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide, which then undergoes an SN2 reaction with an alkyl halide.

For the purpose of this guide, we will compare the synthesis of two key intermediates: 1-ethoxy-2,3-difluoro-4-nitrobenzene , derived from this compound's precursor, and a bioisosteric alternative, 5-ethoxy-2,3-dichloro-4-nitropyridine . Bioisosteres are chemical substituents with similar physical or chemical properties that produce broadly similar biological properties.

Table 1: Starting Material Cost Analysis
Starting MaterialSupplier & Catalog No.Price (USD)QuantityCost per Gram (USD)
2,3-Difluoro-6-nitrophenolSigma-Aldrich (Discontinued)---
AOBChem (27399)$67.00100g$0.67
Diethyl SulfateSigma-Aldrich (D100706)$98.601kg$0.10
2,3-Dichloro-5-nitropyridineRPN Organics Pvt. Ltd.~$480 (converted)1kg$0.48
Chem-Impex (27631)Inquire--

Note: Prices are based on currently available data and may vary. The price for 2,3-Dichloro-5-nitropyridine from RPN Organics was converted from INR 40,000/kg.

Table 2: Synthesis Performance and Cost-Effectiveness Comparison
ParameterRoute 1: 1-ethoxy-2,3-difluoro-4-nitrobenzene Route 2: 5-ethoxy-2,3-dichloro-4-nitropyridine
Starting Material 2,3-Difluoro-6-nitrophenol2,3-Dichloro-5-nitropyridine
Reaction Williamson Ether SynthesisWilliamson Ether Synthesis
Plausible Yield 85-95%85-95% (estimated)
Potential Purity >98%>98% (estimated)
Starting Material Cost per Mole (USD) ~$117.32 (based on AOBChem)~$92.62 (based on RPN Organics)
Estimated Product Cost per Gram (USD) ~$0.75 - $0.85~$0.55 - $0.65

Note: Yields and purities are estimated based on typical Williamson ether syntheses. The product cost per gram is a projection based on starting material cost and an assumed 90% yield.

Experimental Protocols

The following are detailed, generalized protocols for the synthesis of the target and alternative intermediates.

Protocol 1: Synthesis of 1-ethoxy-2,3-difluoro-4-nitrobenzene

This protocol is based on the Williamson ether synthesis methodology.

Materials:

  • 2,3-Difluoro-6-nitrophenol

  • Diethyl sulfate

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Deionized water

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-difluoro-6-nitrophenol (1 equivalent) in acetone.

  • Add finely ground potassium carbonate (1.5 equivalents).

  • To the stirred suspension, add diethyl sulfate (1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in ethyl acetate and wash with deionized water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure 1-ethoxy-2,3-difluoro-4-nitrobenzene.

Protocol 2: Synthesis of 5-ethoxy-2,3-dichloro-4-nitropyridine (Hypothetical)

This protocol is a hypothetical adaptation of the Williamson ether synthesis for the specified pyridine derivative.

Materials:

  • 2,3-Dichloro-5-nitropyridine

  • Sodium ethoxide (NaOEt)

  • Ethanol

  • Deionized water

  • Dichloromethane

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-dichloro-5-nitropyridine (1 equivalent) in anhydrous ethanol.

  • Add a solution of sodium ethoxide in ethanol (1.1 equivalents) dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 8-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding deionized water.

  • Extract the aqueous mixture with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the resulting crude product by flash chromatography to yield 5-ethoxy-2,3-dichloro-4-nitropyridine.

Application in Kinase Inhibitor Synthesis & Signaling Pathways

The this compound moiety is a key structural feature in a number of potent kinase inhibitors, particularly those targeting the p38 MAP kinase pathway.[6][7] This pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[8][9][10] Dysregulation of the p38 MAPK pathway is implicated in various diseases, including inflammatory disorders and cancer, making it a significant therapeutic target.

Below is a logical workflow for the synthesis of a hypothetical p38 MAPK inhibitor incorporating the this compound moiety.

G cluster_synthesis Synthesis of 2,3-Difluoroethoxy-Substituted Precursor cluster_coupling Coupling to Kinase Inhibitor Scaffold 2_3_Difluoro_6_nitrophenol 2,3-Difluoro-6-nitrophenol Williamson_Ether_Synthesis Williamson Ether Synthesis 2_3_Difluoro_6_nitrophenol->Williamson_Ether_Synthesis Diethyl_Sulfate Diethyl Sulfate Diethyl_Sulfate->Williamson_Ether_Synthesis 1_ethoxy_2_3_difluoro_4_nitrobenzene 1-ethoxy-2,3-difluoro- 4-nitrobenzene Williamson_Ether_Synthesis->1_ethoxy_2_3_difluoro_4_nitrobenzene Reduction Reduction (e.g., H₂, Pd/C) 1_ethoxy_2_3_difluoro_4_nitrobenzene->Reduction 4_ethoxy_2_3_difluoroaniline 4-ethoxy-2,3-difluoroaniline Reduction->4_ethoxy_2_3_difluoroaniline Buchwald_Hartwig_Coupling Buchwald-Hartwig Coupling 4_ethoxy_2_3_difluoroaniline->Buchwald_Hartwig_Coupling Pyridine_Scaffold Pyridine Scaffold (e.g., with leaving group) Pyridine_Scaffold->Buchwald_Hartwig_Coupling p38_Inhibitor p38 MAPK Inhibitor Buchwald_Hartwig_Coupling->p38_Inhibitor

Caption: Synthetic workflow for a p38 MAPK inhibitor.

The following diagram illustrates the simplified p38 MAPK signaling pathway, highlighting the point of inhibition.

G Stress_Stimuli Stress Stimuli (UV, Cytokines, Osmotic Shock) MAPKKK MAPKKK (e.g., ASK1, TAK1) Stress_Stimuli->MAPKKK MAPKK MAPKK (MKK3, MKK6) MAPKKK->MAPKK p38_MAPK p38 MAPK MAPKK->p38_MAPK Downstream_Targets Downstream Targets (Transcription Factors, e.g., ATF2, MEF2) p38_MAPK->Downstream_Targets Cellular_Response Cellular Response (Inflammation, Apoptosis) Downstream_Targets->Cellular_Response Inhibitor p38 Inhibitor (containing this compound) Inhibitor->p38_MAPK

Caption: Simplified p38 MAPK signaling pathway.

Conclusion

The evaluation of the cost-effectiveness of this compound as a synthetic precursor reveals a nuanced picture. While the starting material for its corresponding nitroaniline intermediate, 2,3-difluoro-6-nitrophenol, appears to be more expensive on a per-gram basis than the precursor for the dichlorinated pyridine alternative, the overall cost-effectiveness will ultimately depend on factors such as reaction yield, purity, and the number of synthetic steps. The Williamson ether synthesis provides a reliable method for the preparation of both types of intermediates.

The choice between a this compound moiety and a bioisosteric alternative like 2,3-dichloro-5-ethoxypyridine will depend on the specific requirements of the drug discovery program. Factors to consider include the desired potency, selectivity, pharmacokinetic properties, and the intellectual property landscape. The data and protocols presented in this guide offer a foundational framework for making an informed decision on the most cost-effective synthetic strategy.

References

Safety Operating Guide

2,3-Difluoroethoxybenzene proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of 2,3-Difluoroethoxybenzene is crucial for ensuring laboratory safety and environmental protection. As a fluorinated aromatic ether, this compound is classified as a halogenated organic waste and requires specific handling procedures to mitigate risks and comply with regulations. Adherence to these guidelines is essential for researchers, scientists, and drug development professionals to maintain a safe working environment and prevent improper chemical release.

Properties and Hazards of this compound

Understanding the characteristics of this compound is the first step in its safe handling and disposal.

PropertyValue
Appearance Clear colorless liquid[1]
Chemical Stability Stable under normal conditions[1]
Incompatibilities Strong oxidizing agents[1][2]
Primary Use Synthetic intermediate for pharmaceuticals
and liquid crystal materials[1]
Waste Classification Halogenated Organic Waste[3][4]

Step-by-Step Disposal Protocol

Follow these procedures to ensure the safe and compliant disposal of this compound.

1. Personal Protective Equipment (PPE)

Before handling the chemical, ensure you are wearing appropriate PPE:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Chemical safety goggles or a face shield.

  • Lab Coat: A standard laboratory coat to protect from splashes.

2. Waste Segregation

Proper segregation is the most critical step in managing this waste stream to ensure safety and control disposal costs.[3]

  • Designated Container: Collect waste this compound in a designated, leak-proof container made of compatible material (e.g., high-density polyethylene).[3][5]

  • Halogenated Waste Only: This container must be exclusively for halogenated organic waste. Do not mix with non-halogenated organic solvents, aqueous waste, acids, bases, or solid waste.[3][4][6] Mixing waste streams can lead to dangerous reactions and complicates the disposal process.

  • Avoid Contamination: Keep the halogenated waste stream free from heavy metals, pesticides, cyanides, or acutely toxic "P-listed" wastes.[3]

3. Container Labeling

Properly label the waste container before adding any waste.[5]

  • Contents: Clearly write "Halogenated Organic Waste" and list all chemical constituents, including "this compound," with their approximate percentages.[5] Do not use abbreviations or chemical formulas.[5]

  • Hazard Identification: Mark the container with the appropriate hazard symbols (e.g., Flammable, Toxic).[3]

  • Generator Information: Include the name of the principal investigator, laboratory location, and contact information.[3]

4. Accumulation and Storage

  • Keep Container Closed: The waste container must be kept tightly sealed at all times, except when adding waste.[5][7] This prevents the release of volatile organic compounds (VOCs) and is a common regulatory requirement.[7]

  • Storage Location: Store the sealed container in a well-ventilated area, such as a chemical fume hood or a designated satellite accumulation area (SAA).[3][5]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent spills from spreading.[3]

  • Incompatibles: Store away from incompatible materials, especially strong oxidizing agents.[1][2]

5. Arranging for Disposal

  • Contact EH&S: When the container is approximately three-quarters full, contact your institution's Environmental Health and Safety (EH&S) department to request a waste pickup.[3]

  • Follow Institutional Procedures: Adhere to your organization's specific procedures for waste collection requests and documentation.

  • Regulatory Compliance: The disposal of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] Your EH&S department will ensure that the waste is transported and disposed of by a licensed hazardous waste management company in compliance with all federal, state, and local regulations.[7][9]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound Waste ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe is_halogenated Is the waste a halogenated organic compound? ppe->is_halogenated halogenated_container Step 2: Use Designated 'Halogenated Organic Waste' Container is_halogenated->halogenated_container Yes non_halogenated_container Use Separate Container for Non-Halogenated Waste is_halogenated->non_halogenated_container No label_container Step 3: Label Container Clearly - 'Halogenated Organic Waste' - List all contents and percentages - Add hazard warnings halogenated_container->label_container storage Step 4: Store Container Securely - Keep tightly closed - In ventilated area (fume hood) - Use secondary containment label_container->storage pickup Step 5: Arrange for Disposal (Contact EH&S when container is 3/4 full) storage->pickup end_node End: Compliant Disposal pickup->end_node

Disposal workflow for this compound.

By following these procedures, you contribute to a safer laboratory environment and ensure that chemical waste is managed in an environmentally responsible and compliant manner. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.

References

Essential Safety and Logistical Information for Handling 2,3-Difluoroethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive Safety Data Sheet (SDS) with complete quantitative toxicological and physical data for 2,3-Difluoroethoxybenzene is not publicly available. The following guidance is based on the available information for this compound and general safety protocols for handling structurally similar chemicals, such as aromatic ethers and halogenated organic compounds. It is imperative for all personnel to conduct a thorough risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before commencing any work with this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and harmful to aquatic life with long-lasting effects.[1] Due to its structure as a fluorinated aromatic ether, it should be handled with caution, assuming it may also cause skin and eye irritation. A stringent PPE protocol is mandatory to minimize exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

Body PartProtective EquipmentRecommended Material/Standard
Eyes/Face Safety goggles with side shields or a face shieldMust conform to EN166 (EU) or ANSI Z87.1 (US) standards.
Skin Chemical-resistant glovesViton™ or Silver Shield®/4H® are recommended for the best protection against aromatic and halogenated compounds.[2][3][4][5] Nitrile and Butyl rubber may offer limited splash protection but are not recommended for prolonged contact.[6][7] Always inspect gloves for integrity before use.
Lab coatStandard laboratory coat. A flame-retardant coat should be considered if working with larger quantities.
Respiratory RespiratorNot typically required if work is conducted within a certified chemical fume hood. If ventilation is inadequate or if aerosols may be generated, a NIOSH-approved respirator with organic vapor cartridges is necessary.

Quantitative Safety Data

Quantitative toxicological and exposure limit data for this compound are largely unavailable. The principle of ALARA (As Low As Reasonably Achievable) should be strictly followed to minimize exposure.

Table 2: Toxicological and Exposure Data

ParameterValueSource(s)
GHS Classification Acute Toxicity, Oral (Category 4); Hazardous to the aquatic environment, long-term (Chronic, Category 3)[1]
Hazard Statements H302: Harmful if swallowed; H412: Harmful to aquatic life with long lasting effects[1]
LD50 (Oral) No specific data available. Category 4 classification suggests a range of 300-2000 mg/kg.
LC50 (Inhalation) No data available
Occupational Exposure Limit (OEL) No established TWA (Time-Weighted Average) or STEL (Short-Term Exposure Limit)[1]
Ecological Toxicity LC50 (Fish, 96h): 17 mg/L; EC50 (Daphnia, 48h): 14.4 mg/L; EC50 (Algae, 72h): 8.9 mg/L[1]

Table 3: Physical and Chemical Properties

PropertyValueSource(s)
Appearance Clear, colorless liquid[8]
Molecular Formula C₈H₈F₂O
Molecular Weight 158.15 g/mol
Boiling Point No data available
Melting Point No data available
Density No data available
Solubility Insoluble in water.[9]
Stability Stable under recommended storage conditions. Reacts with strong oxidizing agents.[8]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep1 Consult SDS and SOP prep2 Verify fume hood certification prep1->prep2 prep3 Don appropriate PPE (Viton/Laminate gloves, goggles, lab coat) prep2->prep3 prep4 Locate emergency shower and eyewash station prep3->prep4 handle1 Work exclusively within a chemical fume hood prep4->handle1 Proceed to handling handle2 Ground equipment to prevent static discharge handle1->handle2 handle3 Dispense chemical carefully to avoid splashes and aerosol generation handle2->handle3 handle4 Keep container tightly sealed when not in use handle3->handle4 clean1 Decontaminate surfaces with appropriate solvent handle4->clean1 Experiment complete clean2 Remove PPE carefully to avoid cross-contamination clean1->clean2 clean3 Wash hands thoroughly with soap and water clean2->clean3 disp1 Segregate waste into 'Halogenated Organic Waste' container clean3->disp1 After cleanup disp2 Label waste container clearly and accurately disp1->disp2 disp3 Store waste container in a designated satellite accumulation area disp2->disp3 disp4 Arrange for pickup by EHS personnel disp3->disp4

Caption: Workflow for safe handling of this compound.

Methodology:

  • Preparation:

    • Thoroughly review this safety guide and any available SDS.

    • Ensure the chemical fume hood has been certified within the last year.

    • Put on all required PPE, ensuring gloves are inspected for tears or defects.

    • Confirm the location and functionality of the nearest safety shower and eyewash station.

  • Handling:

    • All manipulations of this compound must be performed inside a chemical fume hood to minimize inhalation exposure.

    • Use equipment made of compatible materials and ensure it is properly grounded to prevent static electricity buildup, which can be an ignition source for flammable vapors.[10]

    • When transferring the liquid, do so slowly and carefully to prevent splashing.

    • Always keep the primary container tightly sealed when not in immediate use.

  • In Case of a Spill:

    • Evacuate the immediate area.

    • If the spill is large or ventilation is poor, evacuate the laboratory and contact your institution's EHS.

    • For minor spills inside a fume hood, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[10]

    • Collect the absorbent material using non-sparking tools and place it in a sealed, properly labeled container for hazardous waste disposal.

  • First Aid:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[1] Seek medical attention if irritation develops.

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention.

Disposal Plan

As a fluorinated organic compound, this compound is classified as a halogenated organic waste. Improper disposal can cause significant environmental harm.

Methodology:

  • Segregation:

    • Crucially, do not mix halogenated organic waste with non-halogenated organic waste. [2][3][10] This is critical because disposal methods differ, and cross-contamination increases disposal costs and environmental impact.

    • Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, absorbent pads), in a designated "Halogenated Organic Waste" container.

  • Container and Labeling:

    • Use only chemically compatible, leak-proof containers with secure screw-top caps.

    • The container must be clearly labeled "Hazardous Waste: Halogenated Organic Liquids" and list all components, including this compound, and their approximate percentages.[4]

  • Storage and Disposal:

    • Keep the waste container sealed at all times, except when adding waste.

    • Store the container in a designated, secondary containment-equipped satellite accumulation area.

    • Follow your institution's procedures to arrange for the collection of the waste by the EHS department. Halogenated organic wastes are typically disposed of via high-temperature incineration.[8]

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2,3-Difluoroethoxybenzene
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.